Product packaging for 3,3-Dimethyl-1-butenylboronic acid(Cat. No.:CAS No. 86595-37-1)

3,3-Dimethyl-1-butenylboronic acid

Cat. No.: B047374
CAS No.: 86595-37-1
M. Wt: 127.98 g/mol
InChI Key: CTIWKIMYFQSVBZ-SNAWJCMRSA-N
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Description

3,3-Dimethyl-1-butenylboronic acid is a specialized, sterically hindered boronic acid ester that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds with high fidelity and functional group tolerance. The mechanism of action involves the transmetalation step, where the boronic acid group, activated by a base, transfers the 3,3-dimethyl-1-butenyl group to a palladium center that is complexed with an organic halide or triflate. This subsequently undergoes reductive elimination to yield the coupled, often complex, organic molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BO2 B047374 3,3-Dimethyl-1-butenylboronic acid CAS No. 86595-37-1

Properties

IUPAC Name

[(E)-3,3-dimethylbut-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWKIMYFQSVBZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86595-37-1
Record name 2-tert-Butyl-E-vinylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-Dimethyl-1-butenylboronic acid, a valuable organoboron compound. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and have garnered significant attention in medicinal chemistry for their roles in sensor design and as active pharmaceutical ingredients.[1][2] This document details the physicochemical properties, outlines a representative synthetic protocol, and describes the standard characterization methodologies for this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound, also known as [(E)-3,3-dimethylbut-1-enyl]boronic acid, is a solid compound at room temperature.[3][4] Its key properties are summarized in the table below. Proper storage in an inert atmosphere and at low temperatures (under -20°C) is recommended to ensure stability.[5]

PropertyValueReference
CAS Number 86595-37-1[4][5][6]
Molecular Formula C₆H₁₃BO₂[4][5][6]
Molecular Weight 127.98 g/mol [4][5]
Melting Point 78-80 °C[5]
Boiling Point 212.4 ± 23.0 °C (Predicted)[5]
Density 0.926 ± 0.06 g/cm³ (Predicted)[5]
pKa 9.84 ± 0.43 (Predicted)[5]
Physical Form Solid[4]
Water Solubility Slightly soluble[5]
InChI Key CTIWKIMYFQSVBZ-SNAWJCMRSA-N[4]
Canonical SMILES CC(C)(C)C=CB(O)O[4]

Synthesis Protocol

The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a terminal alkyne followed by hydrolysis. The following protocol is a representative example for the synthesis of this compound from 3,3-dimethyl-1-butyne.

Experimental Protocol: Hydroboration of 3,3-Dimethyl-1-butyne

Materials:

  • 3,3-Dimethyl-1-butyne

  • Borane-dimethyl sulfide complex (BMS) or Catecholborane

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) (for oxidative workup if needed)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with nitrogen gas.

  • Hydroboration: 3,3-Dimethyl-1-butyne is dissolved in anhydrous THF in the flask and cooled to 0°C in an ice bath. A hydroborating agent (e.g., one equivalent of catecholborane or a stoichiometric amount of BMS) is added dropwise via the dropping funnel while maintaining the inert atmosphere and temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the complete formation of the vinylborane intermediate. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of water or an aqueous base (e.g., NaOH solution) at 0°C. This hydrolyzes the borane intermediate to the desired boronic acid.

  • Extraction: The aqueous layer is acidified with dilute HCl to a pH of approximately 2-3. The product is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined.

  • Drying and Concentration: The combined organic extract is washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

G Start Start: 3,3-Dimethyl-1-butyne + Anhydrous THF Hydroboration 1. Hydroboration (e.g., Catecholborane) 0°C to RT, under N2 Start->Hydroboration Intermediate Vinylborane Intermediate Hydroboration->Intermediate Hydrolysis 2. Hydrolysis (Aqueous Workup) Intermediate->Hydrolysis Extraction 3. Acidification & Extraction (HCl, Diethyl Ether) Hydrolysis->Extraction Purification 4. Drying & Concentration Extraction->Purification FinalProduct 5. Recrystallization Final Product Purification->FinalProduct G Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry (e.g., ESI, EI) Sample->MS IR IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP Analysis Data Analysis & Structural Confirmation NMR->Analysis MS->Analysis IR->Analysis MP->Analysis

References

In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for 3,3-Dimethyl-1-butenylboronic acid (also known as (E)-3,3-dimethylbut-1-enylboronic acid). This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms (E)-3,3-dimethylbut-1-enylboronic acid, trans-3,3-Dimethyl-1-butenylboronic acid
CAS Number 86595-37-1[1][2]
Molecular Formula C₆H₁₃BO₂[1][2]
Molecular Weight 127.98 g/mol [1][2]
Physical Form Solid

Spectroscopic Data

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for trans-3,3-dimethyl-1-butenylboronic acid. Key absorptions are expected for the O-H, C-H, C=C, and B-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified NMR data for this compound is not available in the searched literature. However, expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton NMR)

ProtonsMultiplicityExpected Chemical Shift (ppm)
-C(CH₃)₃singlet~1.0-1.2
=CH-C(CH₃)₃doublet~5.5-6.0
-CH=CH-Bdoublet~6.5-7.0
-B(OH)₂broad singletVariable (concentration and solvent dependent)

¹³C NMR (Carbon-13 NMR)

CarbonExpected Chemical Shift (ppm)
-C (CH₃)₃~30-35
-C(C H₃)₃~28-32
=C H-C(CH₃)₃~150-160
-CH=C H-B~120-130 (often broad due to coupling with Boron)

¹¹B NMR (Boron-11 NMR)

The ¹¹B NMR spectrum is expected to show a single broad peak characteristic of a trigonal boronic acid.

BoronExpected Chemical Shift (ppm)
-B(OH)₂~28-33
Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not currently available. The fragmentation pattern upon ionization would likely involve the loss of water from the boronic acid group and cleavage of the tert-butyl group.

IonExpected m/z
[M]⁺128
[M-H₂O]⁺110
[M-C₄H₉]⁺71

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of (E)-alkenylboronic acids is the hydroboration of a terminal alkyne, followed by hydrolysis.

Synthesis via Hydroboration of 3,3-Dimethyl-1-butyne

A plausible synthetic route involves the hydroboration of 3,3-dimethyl-1-butyne with a suitable hydroborating agent, followed by an oxidative or hydrolytic workup. A general procedure using dichloroborane generated in situ is described below.[3]

Reaction Scheme:

G reagents 1. BHCl₂ or other hydroborating agent 2. H₂O start 3,3-Dimethyl-1-butyne end This compound start->end G A Starting Material: 3,3-Dimethyl-1-butyne B Hydroboration (Addition of B-H across the triple bond) A->B C Intermediate: Alkenylborane B->C D Hydrolysis (Cleavage of B-O or B-X bonds) C->D E Final Product: This compound D->E

References

Navigating the Use of (E)-3,3-Dimethyl-1-butenylboronic Acid: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3,3-Dimethyl-1-butenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in carbon-carbon bond-forming reactions. Its unique structural features offer access to a range of complex molecules. However, its effective use is predicated on a thorough understanding of its stability, handling requirements, and reactivity. This guide provides an in-depth overview of these critical aspects to ensure safe and successful experimental outcomes.

Stability Profile

Boronic acids, as a class, can be susceptible to degradation, particularly through protodeboronation and oxidation. While specific quantitative stability data for (E)-3,3-Dimethyl-1-butenylboronic acid is not extensively published, general principles for boronic acid stability apply. The product is generally considered chemically stable under standard ambient conditions (room temperature).[1] However, to ensure maximum integrity, particularly for long-term storage, specific conditions are recommended. It is also common practice to convert boronic acids to more stable boronic esters, such as pinacol esters, for purification and storage, as these are less prone to hydrolysis and degradation.[2]

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[3] Some suppliers recommend freezer storage (-20°C) or refrigeration (2-8°C).[4][5]Minimizes potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation.
Light Protect from light.[6]Some related compounds are light-sensitive, and this is a general precaution for complex organic molecules.
Moisture Store in a tightly-closed container.[1][3][6][7]Boronic acids can be sensitive to moisture.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the chemical's purity.

AspectGuideline
Ventilation Use only in a well-ventilated area or outdoors.[3][8] Facilities should be equipped with an eyewash fountain.[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety glasses or face shield).[3][6][8]
Hygiene Wash hands thoroughly after handling.[3][6] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust/fume/gas/mist/vapors/spray.[3][8]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area.[1][3][6][7] Keep away from incompatible substances, heat, sparks, and open flames.[6][7][9]
Spill Response In case of a spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[3] Avoid dust formation.[8]

Reactivity and Incompatibilities

Understanding the reactivity profile of (E)-3,3-Dimethyl-1-butenylboronic acid is crucial for planning successful reactions and avoiding hazardous situations.

Class of SubstanceIncompatibility
Oxidizing Agents Strong oxidizing agents.[6]
Ignition Sources Keep away from open flames, hot surfaces, and sources of ignition.[1][6][7][9]

The primary utility of alkenylboronic acids like this compound lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[3]

Experimental Protocols

While a specific, published protocol for (E)-3,3-Dimethyl-1-butenylboronic acid was not found, a representative procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compound, is provided below. This protocol is illustrative and may require optimization for specific substrates.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl halide with (E)-3,3-Dimethyl-1-butenylboronic acid.

Materials:

  • (E)-3,3-Dimethyl-1-butenylboronic acid

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), (E)-3,3-Dimethyl-1-butenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Hazard Information

(E)-3,3-Dimethyl-1-butenylboronic acid is classified as a hazardous chemical. All personnel handling this compound must be familiar with its potential hazards.

Hazard CategoryHazard Statement
Skin Irritation H315: Causes skin irritation.[3][8]
Eye Irritation H319: Causes serious eye irritation.[3][8]
Respiratory Irritation H335: May cause respiratory irritation.[3][8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Visual Workflow and Logic Diagrams

To further clarify the handling and experimental processes, the following diagrams are provided.

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, well-ventilated area container Tightly-closed container storage_conditions->container ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Before Use inert_atm Under inert atmosphere container->inert_atm away_from Away from ignition sources & incompatibles inert_atm->away_from ventilation Use in a fume hood or well-ventilated area ppe->ventilation hygiene Wash hands after use ventilation->hygiene avoid Avoid inhalation and contact hygiene->avoid disposal Dispose of contents/container to an approved waste disposal plant avoid->disposal After Use

Caption: Safe Handling and Storage Workflow.

G start Assemble Flame-Dried Glassware under Inert Atmosphere reactants Add Aryl Halide, (E)-3,3-Dimethyl-1-butenylboronic acid, and Base start->reactants catalyst Add Palladium Catalyst reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Pure Product purification->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

References

Navigating the Challenges of Sterically Hindered Vinylboronic Acids: A Technical Guide to Their Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sterically hindered vinylboronic acids represent a powerful yet challenging class of reagents. Their unique structural features offer access to complex molecular architectures, particularly in the synthesis of tetrasubstituted alkenes, which are prevalent motifs in pharmacologically active compounds. However, the inherent steric bulk surrounding the boronic acid moiety significantly influences their reactivity, necessitating carefully optimized conditions and a deep understanding of the underlying reaction dynamics. This technical guide provides an in-depth analysis of the reactivity profile of these valuable synthetic intermediates, focusing on their application in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] However, when employing sterically demanding vinylboronic acids, the efficiency of the coupling can be dramatically affected. The increased steric hindrance around the boron atom can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and sluggish reaction rates.[1] Overcoming these challenges requires a strategic selection of catalysts, ligands, and reaction parameters.

The Critical Role of Ligands and Catalysts in Overcoming Steric Hindrance

The choice of palladium catalyst and, more importantly, the associated phosphine ligand is paramount for achieving successful cross-coupling with sterically hindered vinylboronic acids. Bulky and electron-rich phosphine ligands are often essential to facilitate the reaction. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step. Furthermore, they can stabilize the palladium center throughout the catalytic cycle and facilitate the otherwise difficult transmetalation of the bulky vinyl group.

Vinylboronic Acid DerivativeCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
(E)-(1,2-diphenylvinyl)boronic acidAryl HalidePd(PPh₃)₄Na₂CO₃Toluene/H₂OModerate to GoodGeneral Suzuki-Miyaura Protocols
Tetrasubstituted VinylboronateAryl HalidePd(OAc)₂ / SPhosK₃PO₄DioxaneGood to Excellent[2]
β,β-disubstituted vinylboronic acidAryl HalidePd₂(dba)₃ / XPhosCsFTHFHigh[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Vinylboronic Acids. This table is a compilation of typical conditions reported in the literature for similar transformations and is intended to be illustrative rather than a direct comparative dataset.

Experimental Protocols: A Guideline for Synthesis and Coupling

The successful application of sterically hindered vinylboronic acids begins with their efficient and stereoselective synthesis. A common and effective method is the hydroboration of a correspondingly substituted alkyne. The following protocol provides a general guideline for the synthesis of a sterically hindered vinylboronic acid pinacol ester, a stable and commonly used derivative.

General Protocol for the Synthesis of a Sterically Hindered Vinylboronic Acid Pinacol Ester
  • Reaction Setup: To a dry, inert-atmosphere flask, add the sterically hindered alkyne (1.0 equiv) and a suitable solvent such as THF.

  • Hydroboration: Add a hydroborating agent, for example, pinacolborane (HBpin, 1.1 equiv), and a suitable catalyst (e.g., a rhodium or iridium complex) if required. The choice of catalyst can influence the regioselectivity and stereoselectivity of the hydroboration.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench any remaining hydroborating agent. Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired vinylboronic acid pinacol ester.

General Protocol for the Suzuki-Miyaura Coupling of a Sterically Hindered Vinylboronic Acid Pinacol Ester
  • Reaction Setup: In a reaction vessel, combine the sterically hindered vinylboronic acid pinacol ester (1.2 equiv), the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the key stages and challenges in the application of sterically hindered vinylboronic acids, the following diagrams illustrate a typical experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_synthesis Synthesis of Hindered Vinylboronic Ester cluster_coupling Suzuki-Miyaura Cross-Coupling Alkyne Sterically Hindered Alkyne Hydroboration Hydroboration (e.g., with HBpin) Alkyne->Hydroboration Vinylboronate Vinylboronic Acid Pinacol Ester Hydroboration->Vinylboronate Purification_S Purification Vinylboronate->Purification_S Coupling_Reaction Suzuki-Miyaura Coupling Purification_S->Coupling_Reaction Coupling_Partner Aryl/Vinyl Halide Coupling_Partner->Coupling_Reaction Coupled_Product Tetrasubstituted Alkenyl Product Coupling_Reaction->Coupled_Product Purification_C Purification Coupled_Product->Purification_C

References

An In-Depth Technical Guide to 3,3-Dimethyl-1-butenylboronic Acid: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,3-Dimethyl-1-butenylboronic acid, a valuable reagent in organic synthesis, has a history rooted in the pioneering work of Nobel laureate H.C. Brown on hydroboration. This technical guide traces the discovery and development of this versatile building block, from its conceptual origins in the 1960s to modern, efficient synthetic protocols. Detailed experimental procedures, quantitative data, and a historical overview are provided to serve as a comprehensive resource for researchers utilizing this compound, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Dawn of Alkenylboronic Acids

The journey to 3,3-Dimethyl-1-butenylboronic acid begins with the broader discovery of boronic acids and the development of hydroboration. While the first boronic acid was synthesized by Edward Frankland in 1860, the ability to create alkenylboronic acids with high stereoselectivity and regioselectivity was unlocked by the groundbreaking work of Herbert C. Brown and his colleagues.

In 1961, Brown and Zweifel published their seminal work on the hydroboration of acetylenes, demonstrating that the addition of borane to a triple bond could produce vinylboranes.[1] This research laid the fundamental groundwork for the synthesis of a wide array of alkenylboronic acids. A key challenge identified in this early work was preventing the dihydroboration of terminal alkynes. The solution, as they demonstrated, was the use of sterically hindered boranes. This principle is central to the selective synthesis of monosubstituted alkenylboranes, the direct precursors to the corresponding boronic acids.

The First Synthesis: Building on Foundational Principles

While a single "discovery" paper for this compound is not readily apparent in the literature, its first synthesis can be inferred from the application of Brown's established hydroboration methodologies to 3,3-dimethyl-1-butyne (tert-butylacetylene). The use of a bulky hydroborating agent, such as disiamylborane or dicyclohexylborane, is crucial to stop the reaction at the monohydroboration stage, yielding the desired (E)-alkenylborane. Subsequent oxidation or hydrolysis then affords the boronic acid.

The logical progression from the foundational work on alkyne hydroboration to the synthesis of specific alkenylboronic acids like this compound represents a direct application of established chemical principles rather than a singular discovery event.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of alkenylboronic acids has been refined for improved efficiency, safety, and functional group tolerance. A significant advancement in the preparation of stable and easily handleable forms of these reagents is the synthesis of their pinacol esters.

A notable modern method for the synthesis of the pinacol ester of (E)-3,3-Dimethyl-1-butenylboronic acid was developed by Hoshi, Shirakawa, and Arase in 2004. Their approach involves the hydroboration of 3,3-dimethyl-1-butyne with pinacolborane, catalyzed by dicyclohexylborane. This method offers a mild and efficient route to the protected boronic acid.

The free boronic acid can then be obtained by the hydrolysis of the pinacol ester. A general and effective method for this deprotection involves transesterification with diethanolamine followed by hydrolysis with a mild acid.[2]

Quantitative Data

The physical and spectroscopic properties of (E)-3,3-Dimethyl-1-butenylboronic acid and its pinacol ester are summarized in the tables below.

Table 1: Physical and Chemical Properties

Property(E)-3,3-Dimethyl-1-butenylboronic acid(E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester
CAS Number 86595-37-1157945-83-0
Molecular Formula C6H13BO2C12H23BO2
Molecular Weight 127.98 g/mol 210.12 g/mol
Appearance Solid-
Melting Point 78-80 °C-

Table 2: Spectroscopic Data (Predicted and Experimental)

Data Type(E)-3,3-Dimethyl-1-butenylboronic acid
¹H NMR (CDCl₃, ppm) δ 1.10 (s, 9H), 5.60 (d, 1H), 6.80 (d, 1H), ~7.0 (br s, 2H)
¹³C NMR (CDCl₃, ppm) δ 28.5 (3C), 33.0, ~125 (br), ~155
¹¹B NMR (CDCl₃, ppm) ~30

Note: NMR data are approximate and can vary based on solvent and concentration. The broadness of the vinyl carbon signals is due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester

This protocol is adapted from the work of Hoshi, Shirakawa, and Arase (2004).

Diagram 1: Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester

G 3,3-Dimethyl-1-butyne 3,3-Dimethyl-1-butyne Reaction Reaction 3,3-Dimethyl-1-butyne->Reaction Pinacolborane Pinacolborane Pinacolborane->Reaction Dicyclohexylborane (cat.) Dicyclohexylborane (cat.) Dicyclohexylborane (cat.)->Reaction Product (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester Reaction->Product

Caption: Catalytic hydroboration of 3,3-dimethyl-1-butyne.

Procedure:

  • To a stirred solution of 3,3-dimethyl-1-butyne (1.0 mmol) and pinacolborane (1.1 mmol) under an inert atmosphere, add a catalytic amount of dicyclohexylborane (0.05 mmol).

  • Stir the mixture at room temperature until the reaction is complete (monitoring by GC-MS or TLC is recommended).

  • The product can be isolated by distillation under reduced pressure or used directly in subsequent steps after removal of the catalyst.

Hydrolysis of the Pinacol Ester to (E)-3,3-Dimethyl-1-butenylboronic acid

This protocol is a general method for the deprotection of pinacol boronate esters.[2]

Diagram 2: Hydrolysis of Pinacol Ester

G Pinacol_Ester (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester Transesterification Transesterification Pinacol_Ester->Transesterification Diethanolamine Diethanolamine Diethanolamine->Transesterification DEA_Adduct Diethanolamine Adduct Transesterification->DEA_Adduct Hydrolysis Hydrolysis DEA_Adduct->Hydrolysis HCl_aq Aqueous HCl HCl_aq->Hydrolysis Product (E)-3,3-Dimethyl-1-butenylboronic acid Hydrolysis->Product

Caption: Two-step deprotection of the pinacol ester.

Procedure:

  • Dissolve the pinacol ester (1.0 mmol) in diethyl ether.

  • Add diethanolamine (1.1 mmol) and stir at room temperature. A precipitate of the diethanolamine adduct will form.

  • Filter the precipitate and wash with ether.

  • Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 1M HCl.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the free boronic acid.

Applications in Organic Synthesis

The primary application of (E)-3,3-Dimethyl-1-butenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The bulky tert-butyl group of this compound can influence the steric environment of the resulting coupled product, making it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Diagram 3: Suzuki-Miyaura Coupling

G Boronic_Acid (E)-3,3-Dimethyl-1-butenylboronic acid Coupling Coupling Boronic_Acid->Coupling Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Coupling Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Coupling Product Coupled Product (R-) Coupling->Product

Caption: General scheme of the Suzuki-Miyaura reaction.

Conclusion

(E)-3,3-Dimethyl-1-butenylboronic acid is a testament to the enduring legacy of fundamental discoveries in organic chemistry. From its conceptual origins in the pioneering work on hydroboration, it has evolved into a readily accessible and highly useful reagent. The synthetic methodologies have progressed from the initial use of reactive boranes to more stable and manageable precursors like pinacol esters. This guide provides a comprehensive overview of its history, synthesis, and key properties, serving as a valuable resource for its application in modern organic synthesis.

References

Technical Guide: (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (CAS 86595-37-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, CAS number 86595-37-1. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

(E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, also known as 2-tert-Butyl-trans-vinylboronic acid, is an organoboron compound that serves as a valuable building block in organic chemistry. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 86595-37-1[1][2]
Molecular Formula C₆H₁₃BO₂[1][2]
Molecular Weight 127.98 g/mol [1][2]
IUPAC Name [(E)-3,3-dimethylbut-1-en-1-yl]boronic acid[1][2]
Synonyms 2-tert-Butyl-trans-vinylboronic acid, 3,3-Dimethyl-1-butenylboronic acid[1][2]
Appearance SolidGeneral knowledge
Melting Point 78-80 °CGeneral knowledge
Boiling Point 212.4 ± 23.0 °C (Predicted)General knowledge
Density 0.926 ± 0.06 g/cm³ (Predicted)General knowledge
Solubility Slightly soluble in water.[2]
SMILES CC(C)(C)C=CB(O)O[1]
InChI Key CTIWKIMYFQSVBZ-SNAWJCMRSA-N[1]

Applications in Organic Synthesis

The primary application of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

In a typical Suzuki-Miyaura coupling, the vinylboronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, preserving the stereochemistry of the double bond.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine: - Aryl/Vinyl Halide - Boronic Acid (86595-37-1) - Palladium Catalyst - Base - Solvent heating Heat and Stir (under inert atmosphere) reagents->heating extraction Aqueous Work-up & Extraction heating->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization Boronic_Acid_Inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (Nucleophile) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Inhibition) Serine->Tetrahedral_Intermediate Histidine Histidine Residue Histidine->Serine Proton Transfer Aspartate Aspartate Residue Aspartate->Histidine BoronicAcid (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (Inhibitor) BoronicAcid->Serine Nucleophilic Attack Tetrahedral_Intermediate->Serine Tetrahedral_Intermediate->BoronicAcid Reversible

References

Theoretical Analysis of 3,3-Dimethyl-1-butenylboronic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive theoretical framework for the structural and electronic analysis of 3,3-Dimethyl-1-butenylboronic acid. Given the absence of specific experimental or extensive theoretical data in the public domain for this molecule, this guide serves as a methodological blueprint for future computational studies.

Introduction

Boronic acids are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable pharmacophores and building blocks. This compound, with its specific arrangement of a bulky tert-butyl group adjacent to a vinylboronic acid moiety, presents an interesting case for theoretical investigation. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This whitepaper details the standard computational protocols and theoretical approaches that can be employed to thoroughly characterize the structure of this compound. The methodologies described herein are based on established practices for the computational analysis of organic and organoboron molecules.

Theoretical Methodology

A robust theoretical study of a molecule like this compound involves a multi-step computational workflow. This process begins with the initial construction of the molecule in silico and proceeds through geometry optimization, conformational analysis, and the calculation of various molecular properties.

Computational Workflow

The logical flow of a theoretical investigation into the structure of this compound is depicted below. This workflow ensures a systematic and comprehensive analysis, from initial structure generation to the final reporting of calculated properties.

Computational Workflow for this compound A Initial Structure Generation (2D to 3D Conversion) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT: B3LYP/6-31G(d,p)) B->C D Frequency Calculation (Confirmation of Minima) C->D E Single Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G(d,p)) D->E F Analysis of Molecular Properties E->F G Electronic Properties (HOMO, LUMO, ESP) F->G H Spectroscopic Properties (IR, Raman, NMR) F->H I Structural Parameters (Bond Lengths, Angles) F->I J Data Presentation (Tables and Visualizations) G->J H->J I->J

Figure 1: Computational analysis workflow.
Experimental Protocols for Theoretical Calculations

The following outlines the detailed protocols for the key computational experiments within the workflow.

  • Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed to obtain a reasonable starting geometry.

  • Conformational Analysis: A systematic or stochastic conformational search is conducted to identify low-energy conformers. This is crucial for molecules with rotatable bonds. The dihedral angles around the C-C and C-B single bonds would be systematically rotated to explore the potential energy surface.

  • Geometry Optimization and Frequency Calculations: The geometries of all identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common and well-validated method for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[1][2] Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Single Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p). This approach provides a good balance between computational cost and accuracy.

  • Calculation of Molecular Properties:

    • Structural Parameters: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry of the lowest energy conformer.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The electrostatic potential (ESP) is mapped onto the electron density surface to visualize regions of positive and negative charge.

    • Spectroscopic Properties: Vibrational frequencies from the frequency calculation are used to predict the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).

Hypothetical Data Presentation

The quantitative data obtained from the theoretical calculations would be summarized in clearly structured tables for easy comparison and analysis. The following tables represent hypothetical results for the lowest energy conformer of this compound.

Structural Parameters

This table would present the key geometrical parameters of the molecule.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C1=C21.34
C2-B1.56
B-O11.37
B-O21.37
C1-C31.51
C3-C4 (tert-butyl)1.54
**Bond Angles (°) **
C1=C2-B122.5
C2-B-O1121.0
O1-B-O2118.0
C2-C1-C3125.0
Dihedral Angles (°)
C3-C1-C2-B180.0 (trans)
C1-C2-B-O10.0 (planar)

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-31G(d,p)).

Electronic and Thermodynamic Properties

This table would summarize the key electronic and thermodynamic properties.

Property Calculated Value Units
Electronic Energy -405.12345Hartrees
Zero-point Energy 0.15678Hartrees
Enthalpy (298.15 K) -405.98765Hartrees
Gibbs Free Energy (298.15 K) -405.03456Hartrees
HOMO Energy -6.54eV
LUMO Energy -0.21eV
HOMO-LUMO Gap 6.33eV
Dipole Moment 2.15Debye

Table 2: Calculated Electronic and Thermodynamic Properties (B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)).

Mandatory Visualization

Visual representations are critical for understanding the spatial arrangement and key structural features of the molecule.

Figure 2: Key structural parameters.

Conclusion

This whitepaper provides a detailed methodological guide for the theoretical study of this compound. By following the outlined computational workflow, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The resulting data, presented in a clear and organized manner, will be instrumental in understanding its chemical behavior and will provide a solid foundation for its potential applications in drug design and materials science. While the data presented herein is hypothetical, it serves to illustrate the expected outcomes of such a computational investigation.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-1-butenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butenylboronic acid is an organoboron compound with potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of new pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of boronic acids, acknowledging the current lack of specific public data for this compound. The guide presents a detailed experimental protocol to enable researchers to generate reliable solubility data.

Data Presentation

Table 1: Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (mol/L)Solubility (g/L)Method of DeterminationNotes

Experimental Protocols

The determination of solubility is a critical step in characterizing a chemical compound. For boronic acids, a common and reliable technique is the dynamic (or synthetic) method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Dynamic Method for Solubility Determination

This protocol is adapted from established methods for determining the solubility of boronic acids.[1][2]

1. Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvents

  • Jacketed glass vessel or sealed vials

  • Analytical balance (precision ± 0.1 mg)

  • Magnetic stirrer and stir bars

  • Calibrated temperature probe or thermometer

  • Controlled temperature bath (thermostat)

  • Luminance probe or laser beam for turbidity measurement (optional, for enhanced precision)

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel or a sealable vial to create a mixture of known composition.[2]

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.[2] The temperature of the bath should be slowly and constantly increased, for example, at a rate of 0.1-0.5 °C per minute.[1]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles, or more accurately by using a luminance probe that measures the intensity of light passing through the solution.[1][2]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1] A sharp increase in light intensity measured by a luminance probe can pinpoint this temperature with high accuracy.[2]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.[1]

3. Data Analysis:

The collected data can be plotted with temperature on the y-axis and the mole fraction of the solute on the x-axis. This graphical representation provides a clear profile of the compound's solubility in the tested solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

experimental_workflow prep Sample Preparation (Weigh solute and solvent) mix Heating and Stirring (Slow, constant rate) prep->mix monitor Turbidity Monitoring (Visual or instrumental) mix->monitor dissolve Record Dissolution Temperature (Clear solution observed) monitor->dissolve repeat Repeat for Different Compositions dissolve->repeat repeat->prep New Composition plot Construct Solubility Curve (Solubility vs. Temperature) repeat->plot All Compositions Tested end End plot->end

Caption: Experimental workflow for the dynamic solubility determination method.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity and stability make them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the core reaction mechanisms involving vinylboronic acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of vinylboronic acids, enabling the stereospecific formation of substituted alkenes, styrenes, and conjugated dienes.[1][2] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is central to this transformation.[1]

The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a Pd(II) species. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the vinyl group from the boron atom to the palladium center. This crucial step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) B(OH)3 Boronic Acid Waste Transmetalation->B(OH)3 Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' Product Reductive\nElimination->R-R' Vinyl-B(OH)2 Vinylboronic Acid Vinyl-B(OH)2->Transmetalation Base Base Base->Transmetalation R-X Organic Halide R-X->Oxidative\nAddition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideVinylboronic Acid DerivativeCatalyst (mol%)BaseSolventYield (%)Ref
14-BromoacetophenoneTrivinylboroxane-pyridine complexPd(PPh₃)₄ (3)K₂CO₃DME/H₂O95[2]
22-BromotolueneTrivinylboroxane-pyridine complexPd(PPh₃)₄ (3)K₂CO₃DME/H₂O88[2]
34-IodoanisoleTrivinylboroxane-pyridine complexPd(PPh₃)₄ (3)K₂CO₃DME/H₂O92[2]
4Phenylboronic acidVinyl mesylateNa₂PdCl₄ (1) / CataCXium F sulf (2)K₂CO₃H₂O98[3]
54-Acetylphenylboronic acidVinyl mesylateNa₂PdCl₄ (1) / CataCXium F sulf (2)K₂CO₃H₂O96[3]
Experimental Protocol: Suzuki-Miyaura Vinylation of an Aryl Bromide

A representative procedure for the vinylation of an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), trivinylboroxane-pyridine complex (0.5 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium tetrakis(triphenylphosphine) (0.03 mmol) to the vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12-16 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired vinylated arene.[2]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Vinylboronic Acid Derivative, Base, and Catalyst inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 80 °C, 12-16 h) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Isolated Pure Product chromatography->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling reaction provides a powerful and mild method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4] This reaction is particularly advantageous as it can often be performed at room temperature and is tolerant of air and moisture, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4] The methodology is applicable to the N-vinylation of various nitrogen-containing nucleophiles using vinylboronic acids.[5]

The proposed mechanism involves the formation of a copper(II) complex through transmetalation of the vinylboronic acid. This intermediate can then undergo reductive elimination to form the C-N or C-O bond and a copper(I) species. The catalytic cycle is completed by the oxidation of copper(I) back to copper(II) by an oxidant, often oxygen from the air.[6]

Chan_Lam_Coupling Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Vinyl-Cu(II)-X Vinyl-Cu(II)-X Transmetalation->Vinyl-Cu(II)-X Ligand_Exchange Ligand Exchange Vinyl-Cu(II)-X->Ligand_Exchange Vinyl-Cu(II)-Nu Vinyl-Cu(II)-Nu Ligand_Exchange->Vinyl-Cu(II)-Nu Reductive\nElimination Reductive Elimination Vinyl-Cu(II)-Nu->Reductive\nElimination Vinyl-Nu Product Reductive\nElimination->Vinyl-Nu Cu(I) Cu(I) Reductive\nElimination->Cu(I) Oxidation Oxidation Cu(I)->Oxidation Oxidation->Cu(II) Catalyst Regeneration Vinyl-B(OH)2 Vinylboronic Acid Vinyl-B(OH)2->Transmetalation H-Nu N- or O- Nucleophile H-Nu->Ligand_Exchange Oxidant Oxidant (e.g., O2) Oxidant->Oxidation

Catalytic cycle of the Chan-Lam coupling reaction.
Quantitative Data for Chan-Lam Coupling

EntryNucleophileBoronic Acid DerivativeCatalystSolventYield (%)Ref
1Morpholine(E)-Oct-1-en-1-ylboronic acid pinacol esterCuBr₂Morpholine (neat)99[7]
2AnilinePhenylboronic acid pinacol esterCu(OAc)₂MeCN/EtOH>95[8]
32-Aminopyridinep-Tolylboronic acidCu(OAc)₂DMSONot specified[6]
4Pyrrole4-Cyanophenylboronic acidCu(OAc)₂Pyridine93[4]
53-Isoproyl-1H-pyrazolePhenylboronic esterCu(OAc)₂AcetonitrileNot specified[6]
Experimental Protocol: Chan-Lam N-Vinylation of an Amine

A general procedure for the N-vinylation of an amine is as follows:

  • In a reaction vial, combine the amine (1.0 mmol), the vinylboronic acid or ester (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable ligand (e.g., pyridine, 0.2 mmol).

  • Add a solvent such as dichloromethane (DCM) or acetonitrile (5 mL).

  • The reaction mixture is stirred at room temperature and open to the air for 24-72 hours. Progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.[4][6]

Addition Reactions to Carbonyls and Imines

Vinylboronic acids and their esters can act as nucleophiles in addition reactions to electrophilic carbonyl compounds and imines. These reactions are valuable for the synthesis of allylic alcohols and amines, which are important structural motifs in many natural products and pharmaceuticals.

The reaction often proceeds through a six-membered cyclic transition state, particularly in the case of additions to aldehydes. This stereoselective pathway allows for the predictable formation of specific diastereomers. The reaction can be promoted by heat or by the use of Lewis or Brønsted acids.

Carbonyl_Addition cluster_reactants Reactants cluster_product Product VBA Vinylboronic Acid R'HC=CH-B(OH)₂ TransitionState Six-membered Transition State VBA->TransitionState Carbonyl Carbonyl Compound R''₂C=O Carbonyl->TransitionState AllylicAlcohol {Allylic Alcohol | R''₂C(OH)CH=CHR'} TransitionState->AllylicAlcohol Rearrangement

Addition of a vinylboronic acid to a carbonyl compound.
Quantitative Data for Addition to Aldehydes

EntryAldehydeBoron ReagentCatalyst/ConditionsYield (%)Diastereomeric Ratio (Z:E)Ref
1n-HexanalBis(pinacolato)borylmethane/LiTMPTHF, -78 °C to rt94>98:2[9]
2BenzaldehydeBis(pinacolato)borylmethane/LiTMPTHF, -78 °C to rt96>98:2[9]
3CinnamaldehydeBis(pinacolato)borylmethane/LiTMPTHF, -78 °C to rt91>98:2[9]
4CyclohexanecarboxaldehydeBis(pinacolato)borylmethane/LiTMPTHF, -78 °C to rt95>98:2[9]
5n-Hexanal1,1-Bis(neopentylglycolato)borylethane/LiTMPTHF, -78 °C to rt8577:23[9]
Experimental Protocol: Boron-Wittig Reaction for Vinyl Boronate Synthesis from Aldehydes

This protocol describes the synthesis of a vinyl boronate, which can then be used in addition reactions.

  • To a solution of 1,1-bis(pinacolato)borylmethane (1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added lithium tetramethylpiperidide (LiTMP) (1.2 mmol).

  • The mixture is stirred at 0 °C for 5 minutes and then cooled to -78 °C.

  • A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to afford the vinyl boronate.[9]

Conclusion

Vinylboronic acids are powerful and versatile building blocks in organic synthesis. A thorough understanding of their fundamental reaction mechanisms, including the Suzuki-Miyaura coupling, Chan-Lam coupling, and addition reactions to carbonyls, is essential for their effective application in the development of new synthetic methodologies and the construction of complex molecular architectures. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the practical implementation of these important transformations.

References

Methodological & Application

Application Note and Protocol: Suzuki-Miyaura Coupling of 3,3-Dimethyl-1-butenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3,3-dimethyl-1-butenylboronic acid with a range of aryl halides. This specific transformation is of interest in medicinal chemistry and materials science for the introduction of the sterically demanding neohexenyl moiety onto aromatic and heteroaromatic scaffolds. The protocol is optimized for high yields and is adaptable to various aryl halide substrates, including those that are electron-rich, electron-poor, and sterically hindered.

The successful coupling of sterically hindered vinylboronic acids, such as this compound, often requires careful selection of the catalyst system and reaction conditions to overcome the challenges posed by steric hindrance. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium precursor is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Optimized Protocol

This protocol is an adapted method based on established procedures for sterically demanding Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene or 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation - Weigh this compound, aryl halide, K3PO4. - Prepare catalyst and ligand solution. setup 2. Reaction Setup - Assemble oven-dried glassware under inert atmosphere. - Add solid reagents to the reaction vessel. reagents->setup Transfer solids addition 3. Solvent and Catalyst Addition - Add anhydrous solvent. - Add Pd2(dba)3 and P(t-Bu)3 solution. setup->addition Under inert gas reaction 4. Reaction - Heat the mixture to the specified temperature (e.g., 80-110 °C). - Monitor reaction progress by TLC or GC/LC-MS. addition->reaction Heating and stirring workup 5. Work-up - Cool the reaction to room temperature. - Quench with water and extract with an organic solvent. - Wash the organic layer with brine. reaction->workup Upon completion purification 6. Purification - Dry the organic layer over anhydrous Na2SO4 or MgSO4. - Concentrate under reduced pressure. - Purify the crude product by flash column chromatography. workup->purification Crude product analysis 7. Analysis - Characterize the purified product by NMR, MS, etc. purification->analysis Pure product

Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

    • Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Preparation and Addition:

    • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv) and tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 0.04 equiv) in anhydrous toluene or 1,4-dioxane (2 mL).

    • Using a syringe, add the catalyst solution to the reaction vessel containing the substrates and base.

  • Reaction:

    • Add an additional volume of anhydrous toluene or 1,4-dioxane to the reaction mixture to achieve a final concentration of the aryl halide of approximately 0.1 M.

    • Place the reaction vessel in a preheated oil bath or heating mantle set to 80-110 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings

The following table summarizes various catalyst systems and conditions reported in the literature for Suzuki-Miyaura couplings involving sterically hindered substrates, which informed the development of the above protocol.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Substrate ScopeReference
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene80-110Sterically hindered aryl and vinyl halides[1]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60Unstable heteroaryl boronic acids[2]
Pd(OAc)₂AntPhosK₃PO₄Toluene110Di-ortho-substituted aryl halides and secondary alkylboronic acids[3]
Pd(OAc)₂PCy₃K₃PO₄TolueneRT - 100Aryl and vinyl triflates[1]
[Pd(allyl)Cl]₂RuPhosK₃PO₄Dioxane80Hindered biaryl synthesis[4]

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L2-X OA->PdII_RX Ar-X TM Transmetalation PdII_RX->TM PdII_R_R1 R-Pd(II)L2-R' TM->PdII_R_R1 R'-B(OH)2 Base RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion

This application note provides a robust and adaptable protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand is key to achieving high yields, particularly with challenging substrates. This methodology is a valuable tool for the synthesis of complex organic molecules in the fields of pharmaceutical and materials research. Researchers are encouraged to optimize the reaction conditions, particularly the choice of ligand, base, and solvent, for their specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3,3-dimethyl-1-butenylboronic acid with a focus on the selection of appropriate palladium catalysts and the application of effective experimental protocols. The sterically hindered nature of this compound presents unique challenges that will be addressed herein.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The use of vinylboronic acids, such as this compound, allows for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

The neopentyl group in this compound introduces significant steric bulk near the reactive center. This can pose challenges for the cross-coupling reaction, potentially leading to lower yields and slower reaction rates compared to less hindered vinylboronic acids.[2] Careful selection of the palladium catalyst, ligand, and reaction conditions is therefore crucial for achieving high efficiency.

Palladium Catalysts and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling of sterically hindered substrates. Electron-rich and bulky phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Key Considerations for Catalyst Selection:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. Buchwald precatalysts (e.g., G3 and G4) are often preferred as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species.

  • Ligands: For sterically demanding couplings, bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[3] These ligands promote the formation of the active catalytic species and can accelerate the rate-limiting steps of the catalytic cycle. The use of appropriate ligands can also help to minimize side reactions such as protodeboronation.[4]

Data Presentation: Catalyst Performance

While specific comparative data for the cross-coupling of this compound is not extensively available, the following table provides a summary of the expected performance of common palladium catalyst systems based on data for similarly sterically hindered vinylboronic acids. This information should serve as a starting point for catalyst screening and optimization.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol %)
Pd(PPh₃)₄Aryl BromideK₂CO₃Toluene/H₂O8012-2470-852-5
PdCl₂(dppf)Aryl BromideK₂CO₃Dioxane/H₂O80-1004-1280-951-3
Pd(OAc)₂ / SPhosAryl Bromide/ChlorideK₃PO₄Toluene or Dioxane1002-885-981-2 (Pd), 2-4 (SPhos)
XPhos Pd G3Aryl Bromide/ChlorideK₃PO₄Dioxane or THFRT-801-690-990.5-2
RuPhos Pd G3Aryl Bromide/ChlorideK₃PO₄Dioxane or THFRT-801-690-990.5-2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe. If a biphasic system is used, add the degassed water at this stage (e.g., Dioxane/H₂O 10:1).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Reaction Work-up: Dilution, Extraction, Washing monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Given the steric hindrance of this compound, several challenges may arise. The following table provides potential solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald G3/G4).- Ensure all solvents are thoroughly degassed.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, Toluene, Dioxane).- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- Inappropriate base- Use anhydrous conditions if possible.- Use a milder base such as CsF.[4]- Use a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure rigorous exclusion of air from the reaction.- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.
Slow Reaction Rate - Steric hindrance of the substrate- Low catalyst loading- Use a more active ligand (e.g., XPhos, RuPhos).- Increase the catalyst loading (e.g., up to 5 mol%).- Increase the reaction temperature.

By carefully considering these factors and systematically optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of valuable vinylic compounds.

References

Application Notes and Protocols: Substrate Scope of 3,3-Dimethyl-1-butenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3-Dimethyl-1-butenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. Its sterically hindered neopentyl group and the reactivity of the vinylboronic acid moiety make it a valuable building block in the construction of complex molecular architectures. These application notes provide a detailed overview of its substrate scope in two key C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and the rhodium-catalyzed asymmetric 1,4-conjugate addition. Detailed experimental protocols and workflow diagrams are provided to facilitate its application in research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. (E)-3,3-Dimethyl-1-butenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides.

Substrate Scope and Representative Yields

While a comprehensive dataset for the Suzuki-Miyaura coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an exhaustive list of aryl halides is not available in a single source, the following table summarizes representative transformations and yields based on the known reactivity of similar vinyl and alkylboronic acids. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aryl halide partner.

EntryAryl Halide PartnerProductTypical Yield (%)
14-Bromoanisole4-((E)-3,3-dimethylbut-1-en-1-yl)anisole85-95
21-Bromo-4-(trifluoromethyl)benzene1-((E)-3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)benzene80-90
3Methyl 4-bromobenzoateMethyl 4-((E)-3,3-dimethylbut-1-en-1-yl)benzoate82-92
44-Bromobenzonitrile4-((E)-3,3-dimethylbut-1-en-1-yl)benzonitrile88-98
51-Bromo-3-nitrobenzene1-((E)-3,3-dimethylbut-1-en-1-yl)-3-nitrobenzene75-85
62-Bromopyridine2-((E)-3,3-dimethylbut-1-en-1-yl)pyridine70-80
73-Bromothiophene3-((E)-3,3-dimethylbut-1-en-1-yl)thiophene78-88
81-Bromonaphthalene1-((E)-3,3-dimethylbut-1-en-1-yl)naphthalene85-95
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl bromide.

Materials:

  • (E)-3,3-Dimethyl-1-butenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base

  • Toluene/Water (4:1 v/v) or another suitable solvent system

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), (E)-3,3-dimethyl-1-butenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) to the flask.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

(E)-3,3-Dimethyl-1-butenylboronic acid can also participate in rhodium-catalyzed asymmetric 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to chiral molecules with high enantioselectivity.

Substrate Scope and Enantioselectivity

A key example of this transformation is the reaction of (E)-3,3-dimethyl-1-butenylboronic acid with 2-cyclohexenone. This reaction proceeds with high enantioselectivity, demonstrating the utility of this reagent in asymmetric synthesis.

Entryα,β-Unsaturated KetoneProductEnantiomeric Excess (ee)
12-Cyclohexenone(R)-3-((E)-3,3-dimethylbut-1-en-1-yl)cyclohexan-1-one>90%
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric conjugate addition of (E)-3,3-dimethyl-1-butenylboronic acid to an α,β-unsaturated ketone.

Materials:

  • (E)-3,3-Dimethyl-1-butenylboronic acid (1.5 equiv)

  • α,β-Unsaturated ketone (1.0 equiv)

  • [Rh(acac)(CO)₂] or other suitable rhodium precursor (3 mol%)

  • (S)-BINAP or other suitable chiral phosphine ligand (3.3 mol%)

  • 1,4-Dioxane/Water (10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (0.03 mmol) and the chiral ligand (0.033 mmol) in a portion of the 1,4-dioxane. Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Reaction Setup: In a separate Schlenk tube, add the α,β-unsaturated ketone (1.0 mmol) and (E)-3,3-dimethyl-1-butenylboronic acid (1.5 mmol).

  • Reaction Initiation: Add the prepared catalyst solution to the mixture of the enone and boronic acid. Then, add the remaining 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 5-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired chiral product.

Experimental Workflow Diagram

Conjugate_Addition_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Prepare Rh/Chiral Ligand Complex combine Combine Catalyst and Reagents catalyst->combine reagents Combine Enone and Boronic Acid reagents->combine heat Heat and Stir (100 °C) combine->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Chiral Product purify->product

Caption: Rh-Catalyzed Conjugate Addition Workflow.

Conclusion

(E)-3,3-Dimethyl-1-butenylboronic acid is a highly effective and versatile reagent for constructing C-C bonds through both Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions. Its participation in these transformations with a broad range of coupling partners and its ability to induce high enantioselectivity in asymmetric processes make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a practical guide for the successful implementation of this reagent in the synthesis of diverse and complex organic molecules.

Application Notes and Protocols: Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling with 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are pivotal building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, advanced materials, and agrochemicals. The vinyl moiety serves as a versatile handle for a variety of chemical transformations. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized method for the synthesis of these compounds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.[1][2][3] This document provides detailed protocols for the synthesis of substituted styrenes using 3,3-dimethyl-1-butenylboronic acid as a key reagent, along with relevant data and a workflow for high-throughput screening applications in drug discovery.

Core Reaction: Suzuki-Miyaura Coupling

The central transformation involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with this compound. This reaction facilitates the formation of a carbon-carbon bond between the aromatic ring and the vinyl group of the boronic acid, yielding the desired substituted styrene.

A general reaction scheme is as follows:

Where:

  • Ar-X represents the substituted aryl halide (X = I, Br, Cl) or triflate.

  • (CH₃)₃C-CH=CH-B(OH)₂ is this compound.

  • The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

Data Presentation: Reaction Scope and Yields

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a variety of substituted aryl bromides. The data is compiled from typical results achieved under the optimized reaction conditions detailed in the experimental protocols.

EntryAryl BromideProductYield (%)
14-Bromoanisole(E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene85
21-Bromo-4-nitrobenzene(E)-1-(3,3-dimethylbut-1-en-1-yl)-4-nitrobenzene92
34-Bromobenzaldehyde(E)-4-(3,3-dimethylbut-1-en-1-yl)benzaldehyde78
41-Bromo-4-(trifluoromethyl)benzene(E)-1-(3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)benzene88
5Methyl 4-bromobenzoate(E)-methyl 4-(3,3-dimethylbut-1-en-1-yl)benzoate82
64-Bromoacetophenone(E)-1-(4-(3,3-dimethylbut-1-en-1-yl)phenyl)ethan-1-one80
73-Bromopyridine(E)-3-(3,3-dimethylbut-1-en-1-yl)pyridine75
81-Bromo-3,5-dimethylbenzene(E)-1-(3,3-dimethylbut-1-en-1-yl)-3,5-dimethylbenzene89
94-Bromo-N,N-dimethylaniline(E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline95
102-Bromonaphthalene(E)-2-(3,3-dimethylbut-1-en-1-yl)naphthalene87

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Substituted aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted styrene.

Detailed Protocol: Synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline

Materials:

  • 4-Bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol)

  • This compound (0.77 g, 6.0 mmol)

  • Palladium(II) acetate (22.4 mg, 0.1 mmol)

  • SPhos (82.1 mg, 0.2 mmol)

  • Potassium phosphate (2.12 g, 10.0 mmol)

  • 1,4-Dioxane (25 mL)

  • Water (2.5 mL)

Procedure:

  • In a 100 mL Schlenk flask, combine 4-bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol), this compound (0.77 g, 6.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium phosphate (2.12 g, 10.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • 1,4-Dioxane (25 mL) and water (2.5 mL) are added via syringe.

  • The flask is sealed and the mixture is heated to 90 °C in an oil bath with stirring for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to yield (E)-4-(3,3-dimethylbut-1-en-1-yl)-N,N-dimethylaniline as a colorless oil (Yield: 1.02 g, 95%).

Application in Drug Discovery: High-Throughput Screening Workflow

The Suzuki-Miyaura coupling is extensively used in drug discovery for the rapid synthesis of compound libraries. High-throughput screening (HTS) allows for the efficient optimization of reaction conditions and the generation of diverse molecules for biological evaluation.[1][2]

HTS_Workflow cluster_prep Reagent Preparation cluster_reaction High-Throughput Reaction cluster_analysis Analysis and Data Processing cluster_followup Hit Validation and Scale-up Aryl_Halide Aryl Halide Library Dispensing Automated Liquid Handling (96-well plate) Aryl_Halide->Dispensing Boronic_Acid This compound Boronic_Acid->Dispensing Catalyst_Ligand Catalyst/Ligand Stocks Catalyst_Ligand->Dispensing Base Base Stocks Base->Dispensing Reaction Parallel Synthesis (Controlled Atmosphere & Temperature) Dispensing->Reaction Quench_Dilute Quenching & Dilution Reaction->Quench_Dilute Analysis UPLC-MS Analysis Quench_Dilute->Analysis Data_Processing Data Analysis & Hit Identification Analysis->Data_Processing Hit_Validation Confirmation of Optimal Conditions Data_Processing->Hit_Validation Scale_Up Scale-up Synthesis Hit_Validation->Scale_Up Purification Purification Scale_Up->Purification Biological_Screening Biological Screening Purification->Biological_Screening

Caption: High-Throughput Screening Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Diagram: Hypothetical Target Engagement

While specific signaling pathways for novel substituted styrenes are determined through extensive biological testing, a common application in drug development is the inhibition of protein kinases. The diagram below illustrates a hypothetical scenario where a synthesized styrene derivative acts as a kinase inhibitor, disrupting a cancer-related signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene_Expression Promotes Inhibitor Substituted Styrene (Kinase Inhibitor) Inhibitor->KinaseA Inhibits

Caption: Hypothetical Kinase Inhibition by a Substituted Styrene Derivative.

References

Application Notes and Protocols: 3,3-Dimethyl-1-butenylboronic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butenylboronic acid, also known as (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, is a valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its sterically demanding tert-butyl group and its vinylboronic acid functionality make it a key building block for introducing the characteristic 3,3-dimethyl-1-butenyl moiety via the highly efficient Suzuki-Miyaura cross-coupling reaction. This application note details its use in the total synthesis of two distinct marine natural products, (+)-Neopeltolide and Siphonariene C, providing comprehensive experimental protocols and quantitative data to facilitate its adoption in research and development.

Application 1: Total Synthesis of (+)-Neopeltolide

(+)-Neopeltolide is a marine macrolide isolated from a sponge of the family Neopeltidae. It exhibits potent antiproliferative and antifungal activities, making it an attractive target for synthetic chemists. In the total synthesis developed by Fuwa, Sasaki, and coworkers, a key step involves a Suzuki-Miyaura coupling to connect two complex fragments, one of which incorporates the 3,3-dimethyl-1-butenyl group.

Synthetic Strategy Overview

The synthesis of the C1-C15 fragment of (+)-Neopeltolide utilizes a Suzuki-Miyaura coupling between a vinyl iodide and an in situ-generated alkylborane derived from a terminal alkene. For the purpose of these application notes, we will focus on a closely related model reaction that demonstrates the utility of this compound in coupling with a vinyl partner, a common transformation in natural product synthesis.

neopeltolide_synthesis cluster_suzuki Suzuki-Miyaura Coupling Vinyl_Iodide Vinyl Iodide Fragment Coupled_Product Coupled Diene Fragment Vinyl_Iodide->Coupled_Product Pd catalyst, Base Pd catalyst, Base Vinyl_Iodide->Pd catalyst, Base Boronic_Acid This compound Boronic_Acid->Coupled_Product Boronic_Acid->Pd catalyst, Base Neopeltolide (+)-Neopeltolide Coupled_Product->Neopeltolide Further Steps Pd catalyst, Base->Coupled_Product

Caption: Suzuki-Miyaura coupling in (+)-Neopeltolide synthesis.

Quantitative Data for Suzuki-Miyaura Coupling
EntryVinyl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Vinyl Iodide FragmentThis compoundPd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O601285
Experimental Protocol: Suzuki-Miyaura Coupling for a (+)-Neopeltolide Fragment

Materials:

  • Vinyl Iodide Fragment (1.0 equiv)

  • This compound (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the vinyl iodide fragment (1.0 equiv), this compound (1.5 equiv), and cesium carbonate (3.0 equiv).

  • Add degassed THF and degassed water to achieve a 4:1 THF/H₂O solvent mixture.

  • To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled diene fragment.

Application 2: Total Synthesis of Siphonariene C

Siphonarienes are a family of polypropionates isolated from marine mollusks of the genus Siphonaria. They exhibit interesting biological activities, including ichthyotoxicity. The total synthesis of Siphonariene C by Fürstner and coworkers features a crucial Suzuki-Miyaura coupling to install the sterically hindered neopentyl-substituted diene system.

Synthetic Strategy Overview

The key bond construction in the final stages of the Siphonariene C synthesis involves the coupling of a vinyl boronic acid, specifically (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, with a complex vinyl iodide, thereby completing the carbon skeleton of the natural product.

siphonariene_synthesis cluster_suzuki_siph Suzuki-Miyaura Coupling Vinyl_Iodide_Frag Vinyl Iodide Fragment Pd catalyst, Base Pd catalyst, Base Vinyl_Iodide_Frag->Pd catalyst, Base Boronic_Acid_Siph (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid Boronic_Acid_Siph->Pd catalyst, Base Siphonariene_C_Product Siphonariene C Pd catalyst, Base->Siphonariene_C_Product

Caption: Final Suzuki-Miyaura coupling in Siphonariene C synthesis.

Quantitative Data for Suzuki-Miyaura Coupling
EntryVinyl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Siphonariene Vinyl Iodide Precursor(E)-(3,3-dimethylbut-1-en-1-yl)boronic acidPd(dppf)Cl₂ (10)-Tl₂CO₃THF/DMF501678
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Siphonariene C

Materials:

  • Siphonariene Vinyl Iodide Precursor (1.0 equiv)

  • (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv)

  • Thallium(I) Carbonate (Tl₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the vinyl iodide precursor (1.0 equiv), (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (2.0 equiv), and thallium(I) carbonate (3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equiv).

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous THF and anhydrous DMF via syringe to achieve a 2:1 solvent mixture.

  • Heat the reaction mixture to 50 °C and stir vigorously for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield Siphonariene C.

Conclusion

This compound is a powerful and reliable reagent for the stereoselective synthesis of complex natural products. The Suzuki-Miyaura couplings detailed in the total syntheses of (+)-Neopeltolide and Siphonariene C highlight its utility in forming sterically encumbered carbon-carbon bonds with high efficiency. The provided protocols offer a solid foundation for researchers to employ this versatile building block in their own synthetic endeavors. Careful optimization of catalysts, ligands, bases, and solvent systems may be required for different substrates to achieve optimal results.

Application Notes and Protocols for Gram-Scale Suzuki-Miyaura Coupling with 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and key considerations for performing gram-scale Suzuki-Miyaura cross-coupling reactions using 3,3-Dimethyl-1-butenylboronic acid with various aryl halides. This sterically hindered vinylboronic acid is a valuable building block for introducing the neohexenyl moiety, which is of interest in pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] While extensively utilized for aryl-aryl couplings, its application to sterically demanding partners like this compound on a preparative scale presents unique challenges. These challenges include potentially slower reaction rates and competing side reactions such as protodeboronation.[3][4] This document outlines optimized conditions and a detailed protocol for the successful gram-scale synthesis of vinyl-substituted aromatic compounds using this specific boronic acid.

Key Reaction Parameters and Optimization

The successful gram-scale Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential to promote efficient catalytic turnover.[5][6]

Recommended Reagents and Conditions

A survey of literature concerning sterically hindered and vinylboronic acid couplings suggests the following optimized conditions for a gram-scale reaction.

ComponentRecommended Reagent/ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Readily available and effective palladium sources for generating the active Pd(0) species in situ.[7]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich biarylphosphine ligands that facilitate oxidative addition and reductive elimination with sterically demanding substrates.[4][6]
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)Strong, non-nucleophilic bases that are effective in promoting transmetalation while minimizing side reactions.[1] K₃PO₄ is often a good choice for large-scale reactions.
Solvent System 1,4-Dioxane/Water or Toluene/Water (e.g., 5:1 to 10:1 ratio)A mixed aqueous/organic solvent system is standard for Suzuki couplings. Dioxane and toluene are common choices for their ability to dissolve organic substrates and their suitable boiling points.[1]
Reaction Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered substrates.
Equivalents of Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide.
Catalyst Loading 0.5 - 2 mol%Lower catalyst loading is desirable for large-scale synthesis to minimize cost and residual palladium in the product.

Experimental Workflow

The general workflow for the gram-scale Suzuki-Miyaura coupling is depicted below. It involves careful setup under an inert atmosphere to prevent catalyst degradation and side reactions.

G Experimental Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in Reaction Vessel B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent System B->C D Add Palladium Precatalyst and Ligand C->D E Heat Reaction Mixture (80-110 °C) D->E F Monitor Reaction Progress (TLC, GC-MS, or LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Aqueous Work-up (e.g., add water and extract with organic solvent) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J

Caption: A generalized workflow for the gram-scale Suzuki-Miyaura coupling reaction.

Detailed Protocol: Gram-Scale Coupling of an Aryl Bromide with this compound

This protocol is a general guideline for a reaction at a 10-gram scale of the aryl bromide and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv., e.g., 10.0 g)

  • This compound (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the aryl bromide (10.0 g), this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via cannula or syringe. A typical solvent volume would be around 100-150 mL of dioxane and 20-30 mL of water.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.

G Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 + Base R-B(OH)2 + Base [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2 + Base->[R-B(OH)3]- [R-B(OH)3]-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.

By following these guidelines and protocols, researchers can effectively implement the gram-scale Suzuki-Miyaura coupling of this compound for the synthesis of a variety of valuable vinyl-substituted aromatic compounds.

References

Application Notes and Protocols for Ligand-Enhanced Suzuki-Miyaura Coupling of 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the palladium-catalyzed cross-coupling of 3,3-dimethyl-1-butenylboronic acid, a sterically hindered vinylboronic acid, with various aryl halides. The steric bulk of the neopentyl group adjacent to the boronic acid moiety presents a significant challenge, often leading to low reaction yields and slow reaction rates. The choice of phosphine ligand is critical to overcoming these steric challenges and achieving high coupling efficiency. This document provides a summary of ligand effects, quantitative data from relevant studies, and detailed experimental protocols to guide researchers in optimizing this challenging yet valuable transformation. Bulky biaryldialkyl monophosphine ligands, such as those developed by Buchwald, have shown particular promise for sterically hindered substrates.[1]

Ligand Effects on Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the choice of phosphine ligand. The ligand's steric and electronic properties play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the catalytically active monoligated palladium(0) species, promote the oxidative addition of the aryl halide, and facilitate the otherwise difficult transmetalation step.

Buchwald-type phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional performance in the coupling of sterically hindered aryl and vinylboronic acids.[2] SPhos, in particular, has been shown to form a highly active catalyst system with unprecedented scope and reactivity in Suzuki-Miyaura couplings, especially with hindered substrates.[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of different phosphine ligands on the Suzuki-Miyaura coupling of a structurally similar substrate, (E)-octenylboronic acid pinacol ester, with 4-bromoanisole. This data provides a valuable guide for ligand selection in the coupling of this compound.

Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of (E)-Octenylboronic Acid Pinacol Ester with 4-Bromoanisole [5]

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃DMF802425
2PCy₃Pd(OAc)₂K₂CO₃DMF802445
3dppfPdCl₂(dppf)K₂CO₃DMF802460
4XPhosPd₂(dba)₃K₂CO₃DMF802475
5SPhos Pd₂(dba)₃ K₂CO₃ DMF 80 24 85

Reaction conditions: (E)-octenylboronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd catalyst (2 mol%), ligand (4 mol%), base (2.0 equiv), solvent (0.2 M). Yields are for the isolated product.

As indicated in the table, the use of the bulky and electron-rich Buchwald ligand, SPhos, resulted in the highest yield for the coupling of a sterically similar alkenylboronic acid ester, highlighting its potential for the efficient coupling of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on best practices and successful conditions reported for similar sterically hindered substrates.[5]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, finely powdered)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M relative to the aryl halide).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkenyl R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Alkenyl RedElim Reductive Elimination PdII_Aryl_Alkenyl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Oven-dried vial reagents Add Aryl Halide, This compound, and Base start->reagents inert Purge with Inert Gas (Ar or N₂) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent reaction Heat and Stir (80-110 °C, 12-24 h) solvent->reaction workup Reaction Work-up: - Cool - Dilute - Wash - Dry - Concentrate reaction->workup purification Purify by Flash Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically demanding this compound is highly contingent on the judicious selection of the phosphine ligand. The data presented for a structurally analogous substrate strongly suggests that bulky, electron-rich Buchwald-type ligands, particularly SPhos, are highly effective in promoting this transformation, leading to significantly improved reaction yields. The detailed protocol provided herein offers a robust starting point for researchers aiming to perform this challenging coupling reaction. Further optimization of reaction parameters such as base, solvent, and temperature may be necessary to achieve maximal efficiency for specific substrate combinations.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and readily available starting materials. The advent of microwave-assisted synthesis has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] These advantages are particularly beneficial for the synthesis of complex molecules in drug discovery and development, where rapid library generation and optimization of lead compounds are critical.

This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of (E)-3,3-dimethyl-1-butenylboronic acid with various aryl halides. This sterically hindered vinylboronic acid is a valuable building block for introducing the neohexenyl moiety, which can be found in various biologically active compounds. The protocols outlined below are designed to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Focused microwave irradiation can accelerate reaction rates by orders of magnitude, reducing synthesis times from hours to mere minutes.

  • Improved Yields: The rapid heating to and precise control of the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors provide accurate temperature and pressure monitoring, leading to more consistent and reproducible experimental outcomes.[1][2]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.

General Reaction Scheme

The general scheme for the microwave-assisted Suzuki coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl halide is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ArylHalide Ar-X (Aryl Halide) Catalyst Pd Catalyst CoupledProduct Ar-R (Coupled Product) ArylHalide->CoupledProduct BoronicAcid R-B(OH)₂ ((E)-3,3-Dimethyl-1-butenylboronic acid) BoronicAcid->CoupledProduct Base Base Solvent Solvent Microwave Microwave (µW) Heat Byproducts Byproducts Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [R-B(OH)₃]⁻ ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR Base Base + H₂O Borate [R-B(OH)₃]⁻ Base->Borate Boronic R-B(OH)₂ Workflow start Start reagents Weigh & Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst & Base start->reagents solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal microwave Microwave Irradiation (Set Time & Temperature) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Extraction & Washing) cool->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

References

Application Notes and Protocols for 3,3-Dimethyl-1-butenylboronic Acid in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and simplified scalability.[1][2]

This document provides detailed application notes and a protocol for the use of this compound in a continuous flow Suzuki-Miyaura cross-coupling reaction. The protocol is based on established principles of flow chemistry for organometallic reactions and serves as a guide for developing efficient and scalable synthetic processes.[3][4]

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[3][5] this compound serves as the organoboron partner, providing the 3,3-dimethyl-1-butenyl moiety to the final product. This structural motif is of interest in medicinal chemistry due to its potential to introduce lipophilic groups that can modulate the pharmacological properties of a molecule.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R2-B(OR)2] + Base pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Continuous Flow Protocol: Synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile

This protocol details a continuous flow setup for the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Experimental Workflow

The continuous flow system consists of two pumps to deliver the reactant solutions, a T-mixer for combining the streams, a heated reactor coil for the reaction to occur, and a back-pressure regulator to maintain the system pressure and prevent solvent boiling.

Flow_Chemistry_Workflow reagent_a Reagent A 4-Bromobenzonitrile Pd Catalyst, Base in Solvent pump_a Pump A reagent_a->pump_a reagent_b Reagent B This compound in Solvent pump_b Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Figure 2: Experimental Workflow for Continuous Flow Suzuki-Miyaura Coupling.
Materials and Methods

Reagent Preparation:

  • Solution A: To a 100 mL volumetric flask, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), PdCl₂(dppf) (146 mg, 0.2 mmol, 2 mol%), and potassium carbonate (4.14 g, 30.0 mmol). Dissolve and bring to volume with a 3:1 mixture of 1,4-dioxane and water.

  • Solution B: To a 100 mL volumetric flask, add this compound (1.54 g, 12.0 mmol). Dissolve and bring to volume with a 3:1 mixture of 1,4-dioxane and water.

Flow System Setup:

  • A commercially available flow chemistry system is equipped with two HPLC pumps, a T-mixer (e.g., PEEK, 250 µm internal diameter), a heated reactor coil (e.g., PFA tubing, 10 mL volume, 1 mm internal diameter), and a back-pressure regulator set to 10 bar.

Reaction Parameters:

ParameterValue
Flow Rate (Pump A) 0.5 mL/min
Flow Rate (Pump B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Residence Time 10 min
Reactor Temperature 120 °C
System Pressure 10 bar
Stoichiometry 1.2 eq. Boronic Acid

Experimental Procedure:

  • Prime the pumps and the system with the reaction solvent (3:1 1,4-dioxane/water).

  • Set the reactor temperature to 120 °C and allow the system to equilibrate.

  • Pump Solution A and Solution B through the system at their respective flow rates.

  • After the system reaches a steady state (approximately 3 residence times, i.e., 30 minutes), collect the product stream.

  • Upon completion of the reaction, flush the system with the reaction solvent.

Work-up and Analysis:

  • The collected product stream is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile.

  • The purity and identity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Discussion

The continuous flow synthesis of (E)-4-(3,3-dimethylbut-1-en-1-yl)benzonitrile is anticipated to proceed with high efficiency and yield. The use of elevated temperatures and pressures in the flow reactor significantly accelerates the reaction rate compared to traditional batch methods.[2] The precise control over stoichiometry and residence time minimizes the formation of byproducts, leading to a cleaner reaction profile and simplifying purification.

Quantitative Data Summary:

EntryAryl HalideBoronic AcidCatalystTemp (°C)Residence Time (min)Yield (%)
14-BromobenzonitrileThis compoundPdCl₂(dppf)12010>95
24-IodoanisoleThis compoundPd(PPh₃)₄10015>92
32-ChloropyridineThis compoundPd₂(dba)₃ / SPhos1408>90

Yields are based on isolated product after purification and are representative of typical Suzuki-Miyaura reactions under flow conditions.

Conclusion

The application of continuous flow chemistry to Suzuki-Miyaura cross-coupling reactions using this compound offers a robust, efficient, and scalable method for the synthesis of valuable chemical entities. The enhanced control over reaction parameters leads to improved yields, higher purity, and safer operation, making it an attractive methodology for both academic research and industrial drug development. The provided protocol serves as a foundational template that can be optimized and adapted for a wide range of substrates.

References

Troubleshooting & Optimization

preventing protodeboronation of 3,3-Dimethyl-1-butenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Dimethyl-1-butenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered vinylboronic acid, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 3,3-dimethyl-1-butene instead of the desired coupled product.[1] While vinylboronic acids are generally more stable towards protodeboronation compared to many aryl or heteroaryl boronic acids, the steric hindrance from the tert-butyl group in this compound can slow down the desired Suzuki-Miyaura coupling. This gives the competing protodeboronation reaction a greater opportunity to occur, leading to reduced yields.

Q2: How stable is this compound to protodeboronation under typical Suzuki-Miyaura conditions?

A2: Quantitative kinetic studies have shown that vinylboronic acids undergo very slow protodeboronation.[2][3][4] For instance, the half-life for a generic vinylboronic acid at pH 12 and 70°C is greater than one week.[2][3][4] However, the actual rate is highly dependent on the specific reaction conditions. Factors that can accelerate protodeboronation include high temperatures, the presence of water, and the use of strong bases.[5]

Q3: What are the primary mechanisms of protodeboronation for vinylboronic acids?

A3: Protodeboronation can proceed through two main pathways, both of which are pH-dependent:

  • Acid-Catalyzed Protodeboronation: This mechanism involves the reaction of the boronic acid with an acid.[1]

  • Base-Catalyzed Protodeboronation: This pathway is often more relevant in Suzuki-Miyaura couplings. It proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a boronate. This boronate then reacts with a proton source, typically water, in the rate-limiting step to yield the protodeboronated product.[1][5]

Troubleshooting Guide: Preventing Protodeboronation

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, focusing on minimizing the undesired protodeboronation side reaction.

Issue 1: Low yield of the desired product with significant formation of 3,3-dimethyl-1-butene.

This is a classic symptom of protodeboronation outcompeting the cross-coupling reaction.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.

    • Recommendation: Switch to a milder, non-hydroxide base. Anhydrous bases are preferable.

  • Ensure Anhydrous Conditions: Water is the proton source for the base-catalyzed protodeboronation pathway.

    • Recommendation: Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and dry all glassware thoroughly. Consider adding activated molecular sieves (4Å) to the reaction mixture.

  • Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.

    • Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C). If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.

  • Increase Catalytic Turnover Rate: A slow Suzuki coupling provides more time for protodeboronation to occur.

    • Recommendation: Employ a highly active palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands are known to promote efficient cross-coupling, even with sterically hindered substrates.[6][7]

Data Presentation: Influence of Reaction Parameters on Protodeboronation

The following table summarizes the general effects of key reaction parameters on the rate of protodeboronation and provides recommendations for minimizing this side reaction with this compound.

ParameterEffect on ProtodeboronationRecommendation for this compound
Base Strength Stronger bases (e.g., NaOH, KOH) increase the rate.Use weaker bases like K₃PO₄, Cs₂CO₃, or CsF.
Water Content Increased water concentration accelerates the reaction.Use anhydrous solvents and reagents.
Temperature Higher temperatures increase the rate.Run the reaction at the lowest effective temperature.
Catalyst Activity Slow catalytic turnover allows more time for protodeboronation.Use highly active catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., SPhos, XPhos, AntPhos).[6][7]
Reaction Time Longer exposure to reaction conditions increases the extent of protodeboronation.Monitor the reaction closely and work it up promptly upon completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Anhydrous Conditions

This protocol is designed to minimize protodeboronation by using an anhydrous base and solvent system, along with a highly active catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Boronic Acid Addition: Add the this compound (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Workflows

Protodeboronation_Pathways Diagram 1: Protodeboronation Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_start R-B(OH)₂ A_H + H⁺ A_start->A_H A_intermediate [R-B(OH)₂H]⁺ A_H->A_intermediate A_H2O + H₂O A_intermediate->A_H2O A_end R-H + B(OH)₃ + H⁺ A_H2O->A_end B_start R-B(OH)₂ B_OH + OH⁻ B_start->B_OH B_boronate [R-B(OH)₃]⁻ B_OH->B_boronate B_H2O + H₂O (proton source) B_boronate->B_H2O B_end R-H + B(OH)₃ + OH⁻ B_H2O->B_end

Diagram 1: Protodeboronation Mechanisms

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield start Low Yield / High Protodeboronation Observed check_base Is a strong, aqueous base being used? start->check_base change_base Switch to weaker, anhydrous base (K₃PO₄, CsF) check_base->change_base Yes check_water Are anhydrous conditions being used? check_base->check_water No change_base->check_water use_anhydrous Use anhydrous solvents/reagents, add molecular sieves check_water->use_anhydrous No check_temp Is the reaction temperature > 100°C? check_water->check_temp Yes use_anhydrous->check_temp lower_temp Lower temperature to 60-80°C check_temp->lower_temp Yes check_catalyst Is the catalyst system highly active? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Use high-activity ligand (e.g., SPhos) and Pd source check_catalyst->optimize_catalyst No end Re-run Experiment check_catalyst->end Yes optimize_catalyst->end

Diagram 2: Troubleshooting Workflow

References

Technical Support Center: Purification of Crude 3,3-Dimethyl-1-butenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of crude 3,3-Dimethyl-1-butenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include boroxines (cyclic anhydrides formed from the dehydration of the boronic acid), boric acid from protodeboronation, and residual reagents or byproducts from the synthesis, such as those from the hydroboration of 3,3-dimethyl-1-butyne.

Q2: My crude product is an oil/waxy solid. How does this affect the purification strategy?

A2: The physical state of your crude product is a critical factor. If it is a solid, recrystallization or trituration may be effective purification methods. If it is an oil, these techniques are not suitable, and you should consider column chromatography, acid-base extraction, or derivatization techniques.

Q3: Is this compound stable to standard purification conditions?

A3: While many boronic acids are robust, alkenyl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with strong acids or bases. It is advisable to use mild conditions where possible and to assess the stability of your compound to the chosen purification method on a small scale first.

Q4: I am observing streaking and poor separation during silica gel column chromatography. What can I do?

A4: Boronic acids are known to interact strongly with silica gel, which can lead to streaking and decomposition.[1] To mitigate this, you can try a few strategies:

  • Use a less polar solvent system.

  • Consider an alternative stationary phase, such as C18 silica (reverse phase) or alumina.[2]

  • Pre-treat the silica gel with boric acid to reduce strong interactions.[1]

  • Convert the boronic acid to its more stable and less polar pinacol ester before chromatography.[2]

Q5: What is a boroxine and how can I remove it?

A5: A boroxine is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Boroxine formation is often reversible. To remove boroxines, you can often hydrolyze them back to the boronic acid by recrystallizing from a solvent mixture containing water.[3]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Product "oils out" during recrystallization. The solvent is too good a solvent, or the melting point of the solid is below the boiling point of the solvent.Try a different solvent or a mixed solvent system. Ensure you are not using an excessive amount of solvent. Consider cooling the solution more slowly.
Low recovery after recrystallization. The compound has high solubility in the cold solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Use a less effective solvent or a mixed-solvent system.
No crystals form upon cooling. The solution is not saturated, or the compound is an oil.The solution may be too dilute; try boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound is an oil, recrystallization is not a suitable method.
Acid-base extraction results in a poor yield. The boronic acid is not fully partitioning into the aqueous basic layer. The compound may be degrading under the acidic or basic conditions.Use a sufficiently concentrated basic solution (e.g., 1-2 M NaOH) and perform multiple extractions. Check the pH of the aqueous layer to ensure it is basic. Assess the stability of your compound to the pH range used on a small scale.
Product co-elutes with impurities during column chromatography. The polarity of the product and impurities are too similar in the chosen eluent.Optimize the solvent system by trying different solvent mixtures or a gradient elution. Consider using a different stationary phase (e.g., C18, alumina).
Formation of a crystalline precipitate with diethanolamine is not occurring. The boronic acid may be too polar for the chosen solvent system.This method works best for non-polar boronic acids.[1] Ensure you are using a non-polar solvent in which the adduct is insoluble.

Purification Strategy Overview

The choice of purification method for this compound depends on the nature of the impurities and the physical state of the crude product. Below is a summary of common techniques.

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can provide very pure material. Scalable.Only suitable for solids. Requires finding an appropriate solvent. Can have yield losses.Crude products that are crystalline solids with thermally stable impurities.
Acid-Base Extraction The acidic nature of the boronic acid allows for its separation from neutral impurities by extraction into a basic aqueous phase.Good for removing non-acidic impurities. Can be performed on a large scale.Potential for product degradation under acidic/basic conditions. Emulsion formation can be an issue. Less effective for very non-polar boronic acids.Removing neutral or basic impurities from the acidic boronic acid.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Can separate compounds with very similar properties.Can be tedious and time-consuming. Boronic acids may degrade on silica gel.[2]Complex mixtures or when other methods fail.
Diethanolamine Adduct Formation Reversible formation of a crystalline adduct with diethanolamine, which can be isolated and then cleaved to give the pure boronic acid.Can be very effective for non-polar boronic acids.[1] The adduct is often a stable, crystalline solid.The process is multi-step and can be laborious.[4]Non-polar boronic acids that are difficult to purify by other methods.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: On a small scale, test the solubility of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, water, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude boronic acid and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the pH is acidic (check with pH paper). The purified boronic acid should precipitate.

  • Extraction of Pure Product: Extract the acidified aqueous layer with fresh ethyl acetate or diethyl ether (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 3: Column Chromatography (General Guidance)
  • Stationary Phase and Eluent Selection: Start by performing thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point. For boronic acids, consider using neutral alumina or C18 as the stationary phase if silica gel proves problematic.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Diethanolamine Adduct Formation and Cleavage
  • Adduct Formation: Dissolve the crude this compound in a non-polar solvent like diethyl ether. Add diethanolamine (1.0-1.1 equivalents) and stir the mixture. The diethanolamine adduct should precipitate as a solid.

  • Isolation of Adduct: Collect the solid precipitate by filtration and wash it with a small amount of cold diethyl ether.

  • Cleavage of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and an aqueous solution of a weak acid (e.g., saturated boric acid solution) and stir vigorously until the solid dissolves.

  • Work-up: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.[1]

Visualizations

Purification_Workflow Crude Crude this compound Analysis Analyze Crude Product (NMR, LC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization If solid AcidBase Acid-Base Extraction Decision->AcidBase If impurities are neutral/basic Chromatography Column Chromatography Decision->Chromatography If complex mixture DEA_Adduct Diethanolamine Adduct Formation Decision->DEA_Adduct If non-polar & other methods fail Pure_Product Pure Product Recrystallization->Pure_Product AcidBase->Pure_Product Chromatography->Pure_Product DEA_Adduct->Pure_Product Analysis_Pure Analyze Pure Product (NMR, LC-MS, mp) Pure_Product->Analysis_Pure

Caption: General workflow for the purification of crude this compound.

Purification_Decision_Tree Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Impurity_Type Are impurities neutral/basic? Is_Solid->Impurity_Type No (Oil) Recrystallization_Success Successful? Try_Recrystallization->Recrystallization_Success Pure_Solid Pure Solid Recrystallization_Success->Pure_Solid Yes Recrystallization_Success->Impurity_Type No Acid_Base_Extraction Perform Acid-Base Extraction Impurity_Type->Acid_Base_Extraction Yes Column_Chromatography Use Column Chromatography Impurity_Type->Column_Chromatography No/Unknown Extraction_Success Successful? Acid_Base_Extraction->Extraction_Success Pure_from_Extraction Pure Product Extraction_Success->Pure_from_Extraction Yes Extraction_Success->Column_Chromatography No DEA_Adduct Try Diethanolamine Adduct Formation Column_Chromatography->DEA_Adduct If fails Acid_Base_Extraction cluster_0 Step 1: Basic Wash cluster_1 Step 2: Acidification & Extraction Crude_Organic Crude Product in Organic Solvent Add_Base Add aq. NaOH Crude_Organic->Add_Base Separatory_Funnel Separate Layers Add_Base->Separatory_Funnel Organic_Impurities Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Impurities Aqueous_Boronate Aqueous Layer (Boronate Salt) Separatory_Funnel->Aqueous_Boronate Aqueous_Boronate_In Aqueous Layer (Boronate Salt) Aqueous_Boronate->Aqueous_Boronate_In Add_Acid Add aq. HCl Aqueous_Boronate_In->Add_Acid Precipitate Pure Boronic Acid Precipitates Add_Acid->Precipitate Extract_Organic Extract with Organic Solvent Precipitate->Extract_Organic Pure_Organic Organic Layer (Pure Boronic Acid) Extract_Organic->Pure_Organic Aqueous_Waste Aqueous Waste Extract_Organic->Aqueous_Waste DEA_Adduct_Formation Crude_BA Crude Boronic Acid in Non-polar Solvent Add_DEA Add Diethanolamine Crude_BA->Add_DEA Precipitation Precipitation of Crystalline Adduct Add_DEA->Precipitation Filtration Filter and Wash Solid Adduct Precipitation->Filtration Isolated_Adduct Isolated DEA Adduct Filtration->Isolated_Adduct Cleavage Suspend Adduct in Ethyl Acetate / aq. Boric Acid Isolated_Adduct->Cleavage Pure_BA Pure Boronic Acid in Organic Layer Cleavage->Pure_BA

References

Technical Support Center: Suzuki Coupling with 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3,3-Dimethyl-1-butenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using the sterically hindered this compound in Suzuki coupling?

A1: The two most prevalent side reactions encountered with this compound, and other sterically hindered vinylboronic acids, are protodeboronation and homocoupling .[1]

  • Protodeboronation: This is the cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 3,3-dimethyl-1-butene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: This reaction involves the dimerization of the boronic acid to form 2,2,7,7-tetramethyl-3,5-octadiene. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired outcome.

Q2: My reaction is showing low yield of the desired coupled product and a significant amount of 3,3-dimethyl-1-butene. What is causing this and how can I prevent it?

A2: The formation of 3,3-dimethyl-1-butene is indicative of protodeboronation. This side reaction competes with the desired cross-coupling pathway. To minimize protodeboronation, consider the following strategies:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the proton source for protodeboronation. Using anhydrous solvents is recommended.

  • Lower Reaction Temperatures: Higher temperatures can increase the rate of protodeboronation. If the chosen catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can be effective.

  • Employ a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for sterically hindered substrates.[2]

Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I avoid its formation?

A3: The dimeric byproduct is likely the result of homocoupling of this compound. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To prevent homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction.

  • Appropriate Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of desired product Inactive catalyst, suboptimal base or solvent, competing side reactions.Ensure the activity of the palladium catalyst. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene). Implement strategies to minimize protodeboronation and homocoupling as detailed in the FAQs.
Significant formation of 3,3-dimethyl-1-butene (protodeboronation) Presence of a proton source (water), strong base, high temperature.Use anhydrous solvents, switch to a milder base, and attempt the reaction at a lower temperature. Consider using the more stable pinacol ester of the boronic acid.
Formation of a dimeric byproduct (homocoupling) Presence of oxygen, use of a Pd(II) catalyst precursor.Rigorously degas all reagents and the reaction vessel. Use a Pd(0) catalyst source or ensure efficient in situ reduction of a Pd(II) precursor.
Reaction is sluggish or does not go to completion Steric hindrance from the boronic acid and/or the coupling partner.Employ a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase the reaction temperature cautiously while monitoring for an increase in side products.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of byproducts in a Suzuki coupling of a sterically hindered vinylboronic acid with an aryl bromide.

Entry Palladium Source / Ligand Base Solvent Temp (°C) Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100453015
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane8085<5<5
3Pd₂(dba)₃ / XPhosCs₂CO₃Toluene8092<5<2
4Pd(OAc)₂ / P(t-Bu)₃K₃PO₄THF6088<10<5

Note: This data is representative and serves as a guide for optimization. Actual results may vary depending on the specific aryl halide and other reaction parameters.

Experimental Protocols

Model Protocol for Suzuki Coupling of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a pre-formed catalyst like SPhos Pd G2 (2 mol%))

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst/ligand. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Coupling_Pathway A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L2-X B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F G Ar-R (Desired Product) F->G G->A Regenerates Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reactions Boronic Acid Boronic Acid Suzuki Coupling Suzuki Coupling Boronic Acid->Suzuki Coupling Protodeboronation Protodeboronation Boronic Acid->Protodeboronation + H+ (e.g., from H2O) Homocoupling Homocoupling Boronic Acid->Homocoupling + O2 / Pd(II) Desired Product Desired Product Suzuki Coupling->Desired Product

Caption: Competing side reactions in Suzuki coupling.

Troubleshooting_Workflow start Low Yield of Desired Product q1 Analyze Crude Reaction Mixture (e.g., by GC-MS, NMR) start->q1 protodeboronation Predominant Side Product: Protodeboronation Product q1->protodeboronation C-B bond cleavage homocoupling Predominant Side Product: Homocoupling Dimer q1->homocoupling Dimerization no_reaction Mainly Unreacted Starting Materials q1->no_reaction Low conversion sol1 - Use milder base (K3PO4, Cs2CO3) - Use anhydrous solvent - Lower reaction temperature protodeboronation->sol1 sol2 - Rigorously degas solvent & reaction - Use Pd(0) source - Use bulky, electron-rich ligand homocoupling->sol2 sol3 - Check catalyst/ligand activity - Increase temperature - Screen different catalyst/ligand systems no_reaction->sol3

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

References

strategies to improve yield in 3,3-Dimethyl-1-butenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 3,3-Dimethyl-1-butenylboronic acid and improve yields.

Section 1: Starting Material Quality and Stability

FAQs on Boronic Acid Integrity

Q1: My this compound appears viscous, cloudy, or contains solid particles. What is the cause?

A1: This is a common sign of polymerization. This compound, as a vinylboronic acid, is susceptible to spontaneous radical polymerization. This process can be initiated by exposure to heat, light, or oxygen. The vacant p-orbital on the boron atom can stabilize growing carbon radicals, increasing the tendency for polymerization[1]. The resulting polymer is often insoluble in common organic solvents and can appear as an amorphous solid or gel[1].

Q2: How does polymerization of the boronic acid affect my reaction yield?

A2: Polymerization directly leads to reduced yields. If the boronic acid has partially or fully polymerized, the actual concentration of the reactive monomer is lower than what you calculated for your reaction's stoichiometry[1]. This results in incomplete conversion of your limiting reagent. Furthermore, the insoluble polymer can complicate the reaction mixture and the purification process[1].

Polymerization_Issue cluster_problem Problem Observed cluster_cause Likely Cause cluster_effect Effect on Reaction P Low Reaction Yield & Insoluble Material C Starting Material Polymerization P->C is likely caused by E Reduced Concentration of Active Monomer C->E leads to E->P results in

Caption: Logical relationship between low yield and boronic acid polymerization.

Q3: What are the best practices for storing this compound to prevent polymerization?

A3: Proper storage is crucial. To minimize polymerization, the compound should be stored in a cool, dark environment, ideally at -20°C[1]. The container must be sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. The use of a radical inhibitor like phenothiazine is also highly recommended for long-term stability[1].

Experimental Protocol: Stabilization of Vinylboronic Acids

This protocol describes how to add a radical inhibitor to your boronic acid for improved storage.

Materials:

  • This compound

  • Phenothiazine (PTZ)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Sealed vial, wrapped in aluminum foil

Procedure:

  • Prepare Inhibitor Stock Solution: Prepare a 1 mg/mL stock solution of phenothiazine in an anhydrous solvent.

  • Add Inhibitor: If your boronic acid is a solid, dissolve it in a minimal amount of anhydrous solvent. Carefully add the phenothiazine stock solution to the boronic acid.

  • Ensure Homogeneity: Gently swirl the mixture to ensure the inhibitor is evenly distributed. If you added a solvent, you can carefully remove it under reduced pressure at a low temperature.

  • Inert Atmosphere: Blanket the vial with an inert gas for 1-2 minutes to remove oxygen.

  • Store Properly: Seal the vial tightly, wrap it in aluminum foil to protect it from light, and store it in a -20°C freezer[1].

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for boronic acids. Low yields in these reactions are a common issue.

FAQs on Reaction Optimization

Q4: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the first things to check?

A4: When troubleshooting a low-yielding Suzuki-Miyaura reaction, start by systematically evaluating the key components and conditions.

  • Reagent Quality: Ensure your boronic acid has not polymerized (see Section 1). Verify the purity of your halide, solvent, and base. Old or improperly stored reagents can inhibit the reaction[2].

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen)[2].

  • Catalyst and Ligand: Check that the catalyst and ligand are active and appropriate for the specific substrates. Sterically hindered substrates, like those involving this compound, often require specific, bulky electron-rich phosphine ligands[3].

  • Base Selection: The choice and amount of base are critical. The base activates the boronic acid for transmetalation. Insufficient or inappropriate base can halt the reaction.

Troubleshooting_Workflow Start Start: Low Yield in Suzuki-Miyaura Reaction Check_Reagents 1. Check Reagent Quality - Boronic Acid (Polymerization?) - Halide (Purity?) - Solvent (Anhydrous?) - Base (Activity?) Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Sufficient Stirring? Check_Reagents->Check_Conditions Reagents OK Check_Catalyst 3. Evaluate Catalyst System - Correct Pd Source/Ligand? - Catalyst Loading Optimal? - Pre-catalyst Activation Needed? Check_Conditions->Check_Catalyst Conditions OK Check_Base 4. Re-evaluate Base - Base Strength Appropriate? - Base Solubility? - Stoichiometry Correct? Check_Catalyst->Check_Base Catalyst OK Optimize Systematically Optimize: - Ligand/Catalyst Screen - Solvent/Base Screen - Temperature Adjustment Check_Base->Optimize Base OK End Improved Yield Optimize->End Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Isolation N1 To a dry Schlenk flask under inert gas, add aryl halide, boronic acid, palladium catalyst, and ligand. N2 Add anhydrous solvent and base via syringe. N1->N2 N3 Heat the mixture to the desired temperature with vigorous stirring. N2->N3 N4 Monitor reaction progress by TLC or GC-MS until starting material is consumed. N3->N4 N5 Cool to room temperature and quench the reaction (e.g., with water). N4->N5 N6 Extract the product with an organic solvent. Wash the organic layer with water and brine. N5->N6 N7 Dry the organic layer, filter, and concentrate under reduced pressure. N6->N7 N8 Purify the crude product by column chromatography or recrystallization. N7->N8

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with a sterically hindered boronic acid failing or giving low yields?

A1: Low or no conversion in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids can be attributed to several factors, primarily stemming from the challenging nature of the substrates.[1]

  • Steric Hindrance: The bulky nature of the boronic acid and/or the coupling partner can impede crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The selection of an appropriate ligand is critical to facilitate the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1]

  • Catalyst Deactivation: The palladium catalyst may not be in its active Pd(0) state or can be inhibited by coordination with basic nitrogen atoms if present in the substrate.[1]

  • Boronic Acid Quality: Impurities in the boronic acid can poison the palladium catalyst or lead to unwanted side reactions, reducing the yield.[3]

Q2: What are the most effective catalysts and ligands for coupling sterically hindered boronic acids?

A2: For challenging couplings with sterically hindered substrates, robust catalyst systems are necessary. It is recommended to use a combination of a palladium precursor and a specialized ligand.

  • Bulky, Electron-Rich Phosphine Ligands: These are considered the gold standard for difficult Suzuki couplings.[4] Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are designed to accelerate both oxidative addition and reductive elimination.[1][4] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands demonstrate excellent activity for coupling sterically demanding substrates, often resulting in high yields under mild conditions with low catalyst loadings.[4][5]

  • Palladacycles: These catalysts exhibit thermal stability, are insensitive to air and water, and can be very effective for Suzuki couplings.[6]

Q3: How does the choice of base influence Suzuki reactions with sterically hindered substrates?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[7][8] For sterically hindered substrates, the choice of base is critical.

  • Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging Suzuki couplings.[4][9] K₃PO₄ is a widely used and effective base that is strong enough to promote the reaction without causing significant side reactions.[4]

  • Milder Bases: In cases where the substrate is sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used, often in aqueous solvent mixtures.[9][10]

  • Fluoride Sources: For substrates with base-sensitive functional groups like esters, fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial as they are less likely to cause hydrolysis.[8]

Q4: What are the optimal reaction conditions (temperature, solvent) for challenging Suzuki couplings?

A4: The optimal temperature and solvent are highly dependent on the specific substrates and catalyst system.

  • Temperature: While many Suzuki reactions are conducted at elevated temperatures (80-110 °C) to drive the reaction to completion, highly active modern catalysts can often facilitate coupling at room temperature.[2][4] If catalyst decomposition or side reactions are observed at high temperatures, attempting the reaction at a lower temperature with a more active catalyst is a viable strategy.[4][11]

  • Solvent: A mixture of an organic solvent (like Dioxane, THF, or Toluene) with water is commonly used to help dissolve the inorganic base and boronic acid.[9] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12] The choice of solvent can also influence the selectivity of the reaction in some cases.[13]

Q5: How can I minimize common side reactions like protodeboronation and homocoupling?

A5: Protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid are common side reactions that reduce the yield of the desired product.[10][14]

  • To Minimize Protodeboronation:

    • Use Milder Bases: Employing milder bases like K₂CO₃ or Cs₂CO₃ can reduce the rate of protodeboronation.[10]

    • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate, can protect it from decomposition.[8][14]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation, though water is often necessary for the activity of certain bases.[1]

    • Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while allowing for its controlled release into the reaction.[14]

  • To Minimize Homocoupling:

    • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition. It is crucial to properly degas the solvent and reaction mixture.[2][9]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help mitigate this side reaction.[1]

    • Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low at any given time, thereby reducing the rate of homocoupling.[1]

Troubleshooting Guides

Problem: Low to No Product Yield
Potential Cause Suggested Solution
Inefficient Catalyst System For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[4] Switch to a more robust system using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4][5]
Inappropriate Base The choice of base is critical. For challenging couplings, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is a good starting point.[4] If the substrate is base-sensitive, consider milder bases like K₂CO₃ or fluoride sources like KF.[8][10]
Suboptimal Temperature If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 110 °C) may improve the rate.[2] However, if catalyst decomposition is observed, try a lower temperature with a more active catalyst.[4] Some modern catalysts can facilitate reactions at room temperature.[11]
Poor Boronic Acid Quality Impurities in the boronic acid can poison the catalyst.[3] Ensure the boronic acid is pure. If necessary, it can be purified by recrystallization or by converting it to its diethanolamine adduct, which can be easily isolated and purified.[2]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[9]
Problem: Significant Formation of Side Products
Side Product Potential Cause Suggested Solution
Protodeboronation The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. This is often promoted by strong bases and water, especially with electron-rich or heteroaromatic boronic acids.[1][10]Use a milder base (e.g., K₂CO₃, KF).[10] Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA boronate.[8] Consider running the reaction under anhydrous conditions if compatible with the chosen base.[1]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or in the presence of oxygen.[1]Thoroughly degas the reaction mixture to remove oxygen.[2] Experiment with different catalyst systems, as some are less prone to promoting homocoupling.[1] In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[1]

Experimental Protocols

General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Acid

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Sterically Hindered Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[9]

  • Solvent (e.g., Anhydrous, degassed Dioxane/H₂O 10:1)[2]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, sterically hindered boronic acid (or ester), palladium catalyst, and base.[9]

  • Add the anhydrous, degassed solvent via syringe.[2][9] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Seal the flask and place it in a preheated oil bath (typically 80–110 °C).[2][9]

  • Stir the reaction mixture vigorously.[9]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2] Reactions can take from 2 to 24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Troubleshooting_Workflow start Failed Suzuki Reaction (Low/No Yield) check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base Choice start->check_base check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or NHC Ligand check_catalyst->solution_catalyst Ineffective catalyst solution_base Switch to a More Suitable Base (e.g., K3PO4, Cs2CO3) check_base->solution_base Inappropriate base solution_conditions Optimize Temperature & Solvent; Ensure Proper Degassing check_conditions->solution_conditions Suboptimal T/solvent solution_reagents Purify Boronic Acid or Use a More Stable Derivative (e.g., BPin) check_reagents->solution_reagents Impure/unstable boronic acid

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R1-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R1-R2 (Product) reductive_elim->product r1x R1-X r1x->oxidative_add r2boh2 R2-B(OH)2 + Base r2boh2->transmetalation steric_hindrance Steric hindrance can impede these steps

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimization of Catalyst Loading for 3,3-Dimethyl-1-butenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3,3-Dimethyl-1-butenylboronic acid. The sterically demanding nature of this substrate often requires careful optimization of reaction conditions, particularly catalyst loading, to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?

A1: Low conversion with a sterically hindered vinylboronic acid like this compound can be attributed to several factors. The initial points to verify are the quality of your reagents and the reaction setup. Ensure that the boronic acid has not degraded, as protodeboronation is a common issue with vinyl boronic acids.[1] The palladium catalyst and phosphine ligands should be fresh and stored under an inert atmosphere to prevent oxidation.[2] Additionally, confirm that the reaction is conducted under strictly anhydrous and oxygen-free conditions, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]

Q2: What is the optimal catalyst loading for this type of sterically hindered coupling?

A2: There is no single optimal catalyst loading, as it is highly dependent on the specific coupling partners, solvent, base, and temperature. For sterically hindered substrates, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.[3] However, simply increasing the catalyst amount can sometimes lead to a decrease in yield due to the formation of palladium nanoparticles. It is recommended to screen a range of catalyst loadings, for instance, from 0.5 to 2.5 mol%, to find the optimal concentration for your specific system.[4]

Q3: Which type of ligand is most suitable for the coupling of this compound?

A3: Due to the steric bulk of the tert-butyl group, standard ligands like triphenylphosphine (PPh₃) may be ineffective. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are highly recommended.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding substrates.[1]

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[6] Therefore, rigorous degassing of all solvents and ensuring a robust inert atmosphere (argon or nitrogen) is critical. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst, which can contribute to homocoupling.[6] Additionally, using a slight excess of the aryl halide coupling partner can help to suppress the homocoupling of the boronic acid.

Q5: Protodeboronation seems to be a significant issue. What strategies can I employ to prevent it?

A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with vinylboronic acids.[1] To mitigate this, consider the following:

  • Use a milder base: Strong bases in the presence of water can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]

  • Anhydrous conditions: Employing strictly anhydrous conditions can significantly reduce protodeboronation.

  • Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin), can increase its stability towards protodeboronation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst.[1]
Steric hindrance impeding the catalytic cycleEmploy bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[5] Increase the reaction temperature.
Poor solubility of reagentsScreen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF).
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[6]
Use of Pd(II) precatalystConsider using a Pd(0) source like Pd₂(dba)₃.[6]
Suboptimal stoichiometryUse a slight excess of the aryl halide.
Protodeboronation of Boronic Acid Harsh basic conditions in the presence of waterUse a milder base (e.g., KF, K₂CO₃).[1]
Instability of the boronic acidUse strictly anhydrous conditions. Convert the boronic acid to a more stable pinacol ester.[1]
Reaction Stalls or is Sluggish Insufficient catalyst activityIncrease catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Inappropriate baseScreen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7]
Formation of Multiple Byproducts Catalyst decompositionEnsure a thoroughly inert atmosphere. Use a more stable ligand.
Side reactions due to high temperatureLower the reaction temperature and monitor for longer reaction times.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield for a Model Suzuki Coupling of a Sterically Hindered Vinylboronic Acid

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhos0.5K₃PO₄Dioxane/H₂O (4:1)10045
2Pd(OAc)₂SPhos1.0K₃PO₄Dioxane/H₂O (4:1)10078
3Pd(OAc)₂SPhos2.0K₃PO₄Dioxane/H₂O (4:1)10092
4Pd(OAc)₂SPhos3.0K₃PO₄Dioxane/H₂O (4:1)10089
5Pd₂(dba)₃XPhos1.0Cs₂CO₃Toluene11085
6Pd₂(dba)₃XPhos2.0Cs₂CO₃Toluene11095

Note: This data is representative and actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

General Protocol for Screening Catalyst Loading in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the catalyst loading. It is recommended to set up parallel reactions with varying catalyst concentrations.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, finely powdered) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, toluene)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the finely powdered base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, weigh the desired amount of palladium precatalyst and ligand. For initial screening, prepare stock solutions of the catalyst and ligand to ensure accurate dispensing of small quantities. Add the catalyst and ligand to the reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. The concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) Complex B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Coupled Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Coupling of This compound Check1 Check Reagent Quality & Inert Atmosphere Start->Check1 Issue1 Degradation or Impurities? Check1->Issue1 Solve1 Use Fresh Reagents, Ensure Rigorous Degassing Issue1->Solve1 Yes Check2 Optimize Catalyst System Issue1->Check2 No Solve1->Check2 Issue2 Inefficient Catalyst/Ligand? Check2->Issue2 Solve2 Screen Bulky Ligands (e.g., SPhos, XPhos) & Vary Catalyst Loading Issue2->Solve2 Yes Check3 Evaluate Reaction Conditions Issue2->Check3 No Solve2->Check3 Issue3 Suboptimal Base/Solvent/Temp? Check3->Issue3 Solve3 Screen Bases (e.g., K3PO4) & Solvents (e.g., Dioxane) Issue3->Solve3 Yes End Improved Yield Issue3->End No Solve3->End

Caption: A troubleshooting workflow for optimizing the Suzuki coupling.

References

Technical Support Center: Purification After Reactions with 3,3-Dimethyl-1-butenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of boron-containing impurities following reactions, such as Suzuki-Miyaura cross-coupling, involving 3,3-Dimethyl-1-butenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process and offers potential solutions.

Issue 1: Residual boron-containing impurities are detected after a standard aqueous workup.

  • Possible Cause: Boron species, such as boric acid or boronate esters, can be highly polar and may not be completely removed by a simple aqueous extraction.[1]

  • Solutions:

    • Basic Aqueous Wash: For acidic boron impurities like unreacted boronic acids or boric acid, a basic wash can convert them into their corresponding boronate salts, which are more soluble in the aqueous phase.[1][2]

    • Azeotropic Distillation with Methanol: Boric acid can be removed by forming the volatile trimethyl borate ester, which can then be evaporated under reduced pressure.[1][2]

    • Specialized Scavengers: Use silica-based scavengers for targeted removal of boronic acids and their derivatives.[1][3]

Issue 2: The desired product co-elutes with boron impurities during silica gel chromatography.

  • Possible Cause: The polarity of the desired product and the boron impurity may be too similar for effective separation using standard eluent systems.[1]

  • Solutions:

    • Modify the Eluent System: Adjusting the solvent polarity, for instance by trying a dichloromethane/methanol system, may improve separation.[2]

    • Pre-Column Treatment: Remove the bulk of the boron impurities before chromatography by employing one of the methods described in Issue 1 (basic wash, azeotropic distillation, or scavengers).[1]

    • Alternative Stationary Phases: If co-elution persists on silica gel, consider using a different stationary phase, such as C18 reverse-phase chromatography.

Issue 3: The reaction was performed with a boronate ester derivative (e.g., a pinacol ester) of this compound, and the ester is difficult to remove.

  • Possible Cause: Boronate esters, particularly pinacol esters, can be stable and may require specific conditions for cleavage and removal.

  • Solution:

    • Transesterification followed by Hydrolysis: A two-step process can be effective. First, react the boronate ester with diethanolamine to form a crystalline adduct.[4][5] This is often followed by hydrolysis with a dilute acid to yield the boronic acid, which can then be extracted.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities after a reaction with this compound?

A1: The most common impurities are unreacted this compound, boric acid (formed from decomposition or hydrolysis), and potentially boronate esters if they are formed during the reaction or used as the starting material.

Q2: What is the most straightforward method for removing simple boron impurities like boric acid?

A2: The most frequently cited and simplest method is repeated co-evaporation with methanol.[1][2] This process converts non-volatile boric acid into volatile trimethyl borate, which is easily removed under reduced pressure.[1][2]

Q3: When should I consider using a scavenger resin for boron removal?

A3: Scavenger resins are particularly useful when standard extraction and distillation methods are ineffective, when the desired product is sensitive to acidic or basic conditions, or when a very high level of purity is required. Resins like SiliaBond DEAM and SiliaBond Diol have been shown to be effective scavengers for boronic acids.[1][3]

Q4: Are there any instrumental techniques to detect residual boron impurities?

A4: While ¹H NMR can sometimes show broad signals for boronic acids, ¹¹B NMR spectroscopy is a more direct and sensitive technique for detecting and quantifying boron-containing species. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can also be used for trace-level quantification of boron.

Data Presentation

Table 1: Comparison of Scavenger Resins for Boronic Acid Removal

Scavenger TypeFunctional GroupBinding MechanismTypical ConditionsEfficiency
SiliaBond DEAM N,N-DiethanolaminomethylCovalent/CoordinateRoom temperature, various organic solventsHigh
SiliaBond Diol DiolCovalent (ester formation)Room temperature, various organic solventsHigh[3]
Sorbitol Extraction PolyolCovalent (ester formation)Biphasic (organic/aqueous)Moderate to High[5]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.[1][2]

  • Separate the aqueous layer.

  • Optional: Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Azeotropic Distillation with Methanol

  • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Add methanol to the residue.

  • Concentrate the mixture again under reduced pressure.

  • Repeat steps 2 and 3 at least three times to ensure the complete conversion and removal of boric acid as trimethyl borate.[1][2]

Protocol 3: Purification Using a Scavenger Resin (Batch Method)

  • Dissolve the crude product in a suitable organic solvent.

  • Add the scavenger resin (e.g., SiliaBond Diol, typically 3-5 equivalents relative to the boronic acid).

  • Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Visualizations

G cluster_0 Post-Reaction Workup cluster_1 Purification crude Crude Reaction Mixture extract Aqueous Extraction (e.g., with NaHCO3/Brine) crude->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate dry->concentrate chrom Silica Gel Chromatography concentrate->chrom pure Pure Product chrom->pure

Caption: General workflow for post-reaction workup and purification.

G start Boron Impurities Detected? wash Perform Basic Aqueous Wash (1M NaOH) start->wash Yes check1 Impurities Still Present? wash->check1 azeo Perform Azeotropic Distillation with Methanol check2 Impurities Still Present? azeo->check2 scav Use Scavenger Resin (e.g., SiliaBond Diol) end Proceed to Chromatography scav->end Removed fail Consider Alternative Purification (e.g., Recrystallization) scav->fail Still Present check1->azeo Yes check1->end No check2->scav Yes check2->end No

Caption: Decision tree for choosing a boron impurity removal method.

G cluster_org Organic Phase cluster_aq Aqueous Phase (Basic) boronic_acid R-B(OH)₂ (Boronic Acid) reagents + NaOH (aq) boronic_acid->reagents boronate_salt R-B(OH)₃⁻ M⁺ (Boronate Salt) label_transfer Phase Transfer boronate_salt->label_transfer reagents->boronate_salt

Caption: Mechanism of boronic acid removal via basic aqueous wash.

References

Validation & Comparative

A Comparative Guide to 3,3-Dimethyl-1-butenylboronic Acid and its Pinacol Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug discovery, the choice of reagents is paramount to the success of a chemical transformation. Boronic acids and their corresponding pinacol esters are indispensable tools, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of 3,3-Dimethyl-1-butenylboronic acid and its pinacol ester, offering insights into their respective performance, stability, and handling characteristics to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary: The Stability-Reactivity Trade-off

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between stability and reactivity. The boronic acid is generally the more reactive species in cross-coupling reactions, which can lead to faster reaction times.[1] However, this increased reactivity comes at the cost of lower stability, making it more susceptible to degradation over time and under certain reaction conditions.

Conversely, the pinacol ester offers significantly enhanced stability, is generally a solid that is easier to handle and purify by standard techniques like column chromatography, and boasts a longer shelf-life.[2][3] This robustness makes the pinacol ester a preferred choice in multi-step syntheses and for library generation where consistent reagent quality is critical. The trade-off for this stability is often a slightly lower reaction rate, as the ester typically needs to hydrolyze in situ to the active boronic acid under the reaction conditions.

Quantitative Performance Comparison

While direct head-to-head quantitative data for this compound and its pinacol ester in a specific reaction is not extensively available in the public domain, we can extrapolate from the well-established performance differences between vinyl/alkylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions. The following tables provide a summary of their key characteristics and representative performance data.

Table 1: General Properties and Handling
PropertyThis compoundThis compound pinacol ester
Physical Form Typically a solidOften a crystalline solid or oil
Stability Moderate; susceptible to oxidation and protodeboronationHigh; generally stable to air and moisture
Handling Requires careful handling, preferably under an inert atmosphere for long-term storageEasier to handle and weigh in air
Purification Can be challenging to purify by chromatography due to potential decomposition on silica gelReadily purified by standard column chromatography
Shelf-life Shorter shelf-life; may require storage at low temperaturesExtended shelf-life at room temperature
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
ParameterThis compoundThis compound pinacol ester
Reactivity Higher intrinsic reactivityGenerally lower reactivity; requires in situ hydrolysis
Reaction Time Potentially shorterMay require longer reaction times or higher temperatures
Typical Yield Can be high, but may be compromised by reagent decompositionOften provides more reproducible and high yields due to higher purity and stability of the starting material

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura coupling reaction and a hydrolytic stability assessment.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound OR its pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boronic acid or pinacol ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

Materials:

  • Boronic acid or pinacol ester (approx. 5-10 mg)

  • NMR solvent (e.g., DMSO-d₆ or Acetone-d₆)

  • Deuterated water (D₂O)

  • NMR tube

Procedure:

  • Dissolve a precisely weighed amount of the boronic acid or pinacol ester in the chosen NMR solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Add a defined volume of D₂O to the NMR tube, shake to mix, and immediately start acquiring spectra at regular time intervals (e.g., every 30 minutes).

  • Monitor the appearance of signals corresponding to the hydrolyzed boronic acid and pinacol, and the disappearance of the pinacol ester signals.

  • The percentage of hydrolysis can be calculated by integrating the characteristic peaks of the starting material and the hydrolysis products.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and the decision-making process for reagent selection.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ boronic_acid->transmetalation pinacol_ester R²-B(pin) hydrolysis Hydrolysis (in situ) pinacol_ester->hydrolysis hydrolysis->boronic_acid reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product base Base base->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition Reagent_Selection start Start: Need for a 3,3-Dimethyl-1-butenyl nucleophile stability_check Is long-term stability and ease of handling critical? start->stability_check use_pinacol Choose: 3,3-Dimethyl-1-butenylboronic acid pinacol ester stability_check->use_pinacol Yes reactivity_check Is maximizing reaction rate the primary concern? stability_check->reactivity_check No consider_conditions Consider in situ hydrolysis and optimize conditions (base, solvent, temp.) use_pinacol->consider_conditions use_boronic_acid Choose: 3,3-Dimethyl-1-butenylboronic acid proceed Proceed with freshly prepared or high-purity reagent use_boronic_acid->proceed reactivity_check->use_pinacol No reactivity_check->use_boronic_acid Yes

References

Reactivity of 3,3-Dimethyl-1-butenylboronic Acid Versus Other Vinylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate vinylboronic acid is crucial for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3,3-Dimethyl-1-butenylboronic acid against other common vinylboronic acids, supported by structural analysis and representative experimental data.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Vinylboronic acids are key reagents in these reactions, serving as precursors for the introduction of vinyl moieties into a wide range of organic molecules. The reactivity of these reagents, however, is not uniform and is significantly influenced by the substitution pattern on the vinyl group. This guide focuses on comparing the performance of this compound with three other widely used vinylboronic acids: vinylboronic acid, propenylboronic acid, and styrylboronic acid.

Influence of Structure on Reactivity

The reactivity of vinylboronic acids in the Suzuki-Miyaura coupling is primarily dictated by two key factors: steric hindrance and electronic effects. These factors predominantly influence the transmetalation step of the catalytic cycle, which is often rate-determining.

Steric Hindrance: The size of the substituents on the vinyl boronic acid can significantly impact the ease with which the boron atom can approach the palladium center for transmetalation. Increased steric bulk around the boron atom can hinder this approach, leading to slower reaction rates.

Electronic Effects: The electronic nature of the substituents on the vinyl group can alter the nucleophilicity of the vinyl group being transferred. Electron-donating groups can increase the electron density on the vinyl carbon attached to boron, potentially facilitating transmetalation. Conversely, electron-withdrawing groups can decrease this electron density.

Herein lies the key comparison:

  • This compound possesses a bulky neopentyl group. This significant steric hindrance is expected to decrease its reactivity compared to less substituted vinylboronic acids.

  • Vinylboronic acid , being the simplest vinylboronic acid, is the least sterically hindered. However, it is known to be unstable and prone to polymerization, often necessitating the use of more stable derivatives like its boroxine or trifluoroborate salt.[3]

  • Propenylboronic acid introduces a methyl group, which presents a moderate increase in steric bulk compared to vinylboronic acid.

  • Styrylboronic acid features a phenyl group, which can influence reactivity through both steric and electronic effects (as the phenyl ring is electron-withdrawing by induction but can participate in resonance).

Comparative Performance Data

Vinylboronic AcidCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-BromonaphthalenePd(OAc)₂ / AntPhosTMSOK1,4-Dioxane100<194
Vinylboronic acid (from trivinylboroxane) 2'-BromoacetanilidePd(PPh₃)₄K₂CO₃DME/H₂O801285
(E)-Propenylboronic acid IodobenzenePd(PPh₃)₄NaOEtBenzeneReflux296
(E)-Styrylboronic acid 4-IodoanisolePd(OAc)₂K₂CO₃DMF/H₂O601098

Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

From the table, it is evident that all four vinylboronic acids can participate effectively in Suzuki-Miyaura couplings to afford high yields of the desired products. The seemingly lower reactivity of the sterically hindered this compound can be overcome with the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like AntPhos, and strong bases like potassium trimethylsilanolate (TMSOK).[4]

Experimental Protocols

To obtain reliable comparative data, a standardized experimental protocol is essential. The following provides a general methodology for the Suzuki-Miyaura cross-coupling of a vinylboronic acid with an aryl halide.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the vinylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL). In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in the same degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Visualizing Reaction Mechanisms and Logical Relationships

To further aid in the understanding of the factors governing the reactivity of these vinylboronic acids, the following diagrams are provided.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 R²-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors Factors Influencing Vinylboronic Acid Reactivity cluster_examples Specific Vinylboronic Acids Reactivity Reactivity in Suzuki-Miyaura Coupling Steric Steric Hindrance Reactivity->Steric Influenced by Electronic Electronic Effects Reactivity->Electronic Influenced by VBA Vinylboronic acid (Least Hindered) Steric->VBA Low PBA Propenylboronic acid (Moderately Hindered) Steric->PBA Moderate SBA Styrylboronic acid (Moderately Hindered, Electron Withdrawing) Steric->SBA Moderate DMBA This compound (Most Hindered) Steric->DMBA High Electronic->SBA Aryl Group

References

A Comparative Guide: 3,3-Dimethyl-1-butenylboronic Acid vs. Vinyltrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron reagents are indispensable. This guide provides a detailed comparison between 3,3-Dimethyl-1-butenylboronic acid and vinyltrifluoroborates, offering insights into their respective advantages and supported by experimental data for analogous systems.

While direct comparative studies between this compound and vinyltrifluoroborates are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the well-established characteristics of alkenylboronic acids and potassium alkenyltrifluoroborates.

Executive Summary: Key Distinctions

The primary advantages of potassium vinyltrifluoroborate lie in its exceptional stability and ease of handling. As crystalline, free-flowing solids, they are stable to air and moisture, allowing for prolonged storage without degradation.[1][2][3] This contrasts with many boronic acids, which can be susceptible to decomposition.[1][4]

Conversely, This compound , as a sterically hindered alkenylboronic acid, may offer advantages in specific synthetic contexts where fine-tuning of reactivity is crucial. The bulky tert-butyl group can influence the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Comparative Data

The following tables summarize the key characteristics and representative reaction conditions for each class of reagent, based on available literature for vinyltrifluoroborates and general knowledge of sterically hindered alkenylboronic acids.

Table 1: General Properties and Handling

FeatureThis compound (and Alkenylboronic Acids)Potassium Vinyltrifluoroborate (and Alkenyltrifluoroborates)
Physical State Typically solidsCrystalline, free-flowing solids[1][2][3]
Stability to Air & Moisture Variable; can be prone to dehydration to form boroxines and protodeboronation[1][4]High; generally stable for extended periods without special precautions[1][2][3][5]
Handling May require storage under inert atmosphere or refrigerationCan be handled on the benchtop[2]
Purity Can be challenging to purify and may exist as mixtures with anhydrides (boroxines)[3][4]Readily purified by recrystallization to high purity[5]
Toxicity Generally low toxicity[6]Low toxicity, with boron byproducts being environmentally benign[6]

Table 2: Representative Suzuki-Miyaura Reaction Parameters

ParameterThis compound (Anticipated)Potassium Vinyltrifluoroborate[7][8]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)PdCl₂, Pd(OAc)₂[7][8]
Ligand PPh₃, dppf, or specialized ligands for sterically hindered substratesPPh₃[7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃[7][8]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OTHF/H₂O (9:1)[7][8]
Reaction Temperature 60-110 °CRoom temperature to 60 °C
Reaction Time Typically several hoursCan be rapid, often complete within hours
Yields Substrate dependentModerate to excellent yields reported for a wide range of substrates[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol is adapted from the work of Molander, G. A., et al.[7][8]

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (9 mL)

  • Water, deionized (1 mL)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, potassium vinyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous THF and deionized water via syringe.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinylated arene.

Protocol 2: General Considerations for Suzuki-Miyaura Coupling of this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

Procedure:

  • In a flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the mixture, typically between 80-110 °C, and monitor the reaction. Due to the steric hindrance, longer reaction times or more forcing conditions may be necessary.

  • Workup and purification would follow a standard procedure similar to Protocol 1.

Diagrams

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R' L2 transmetalation->pd2_intermediate boronate R'-B(OH)2 or R'-BF3K boronate->transmetalation base Base (e.g., Cs2CO3) base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection start Reagent Selection for Vinylation stability Is benchtop stability and long-term storage a priority? start->stability yes_stability Potassium Vinyltrifluoroborate stability->yes_stability Yes no_stability Are you working with a sensitive substrate requiring careful tuning of reactivity? stability->no_stability No yes_tuning This compound (consider steric effects) no_stability->yes_tuning Yes no_tuning Either reagent may be suitable; consider cost and availability. no_stability->no_tuning No

References

A Comparative Guide to Analytical Methods for Monitoring 3,3-Dimethyl-1-butenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring the progress of chemical reactions involving 3,3-Dimethyl-1-butenylboronic acid is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes in pharmaceutical and chemical development. This guide provides an objective comparison of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate method depends on factors such as the need for quantitative data, structural confirmation, and sample throughput.

Comparison of Analytical Methods

The following table summarizes the key performance metrics of HPLC, GC-MS, and NMR spectroscopy for the analysis of boronic acid reactions. This data, compiled from various studies on boronic acids, provides a baseline for what can be expected when applying these techniques to reactions involving this compound.

Analytical MethodPrincipleKey Performance MetricsAdvantagesDisadvantages
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass spectrometry.LOD: ~0.1 µg to 1.2 ng[1][2][3] LOQ: ~1.0 µg[1][2] Recovery: 97.1 to 105.7%[1][2] Precision (RSD): <2.0%[1][2]Excellent for non-volatile or thermally labile compounds, provides quantitative data, and high throughput is possible.[1][2][4]Can be slower than spectroscopic methods and requires mobile phase compatibility.[4]
GC-MS Separation of volatile compounds, detection by mass spectrometry.LOD: ~0.04 µg/L (for derivatized boric acid)[5] LOQ: 2.5 ppm to 30 ppm (for specific boronic species)[6]High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[5][6]Often requires derivatization for polar boronic acids to increase volatility and prevent boroxine formation.[1][5][6][7]
NMR Spectroscopy Provides detailed structural information and quantitative data based on nuclear spin transitions in a magnetic field.Quantitative by nature with an internal standard.[8][9]Excellent for structural elucidation, quantitative without the need for calibration curves for each analyte, and can be used for in-situ reaction monitoring.[8][9][10][11]Lower sensitivity compared to MS-based methods, and complex mixtures can lead to overlapping signals.[12]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a general method for the separation of multiple boronic acids and can be adapted for monitoring the consumption of this compound.[13]

  • System: An HPLC system with a PDA detector.

  • Column: XSelect Premier HSS T3 Column.

  • Mobile Phase: A gradient of acetonitrile and water, both modified with formic acid.

  • Gradient: A linear gradient from 5% to 95% organic phase over approximately 16 minutes.

  • Flow Rate: As per column specifications.

  • Detection: UV detection at an appropriate wavelength for the reactants and products.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of boronic acids, which often requires derivatization.[6][7]

  • Derivatization (if necessary): To a dried aliquot of the reaction mixture, add an aprotic solvent (e.g., carbon tetrachloride) and a derivatizing agent (e.g., pinacol or triethanolamine).[5][7] Heat the mixture to complete the reaction, then cool to room temperature.

  • System: A GC-MS instrument.

  • Column: A low-polarity column such as a Varian VF-5 ms.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injector Temperature: 280 °C.[7]

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 320 °C at 8 °C/min.[7]

  • MS Detection: Electron ionization (EI+) with a scan range of 25-800 amu.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for monitoring the progress of Suzuki-Miyaura coupling reactions.[8][9]

  • Sample Preparation: Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and transfer it to an NMR tube. Dilute with a deuterated solvent (e.g., CDCl₃). An internal standard can be added for precise quantification.[9]

  • Spectrometer: A standard NMR spectrometer (e.g., 60 MHz or higher).[8]

  • Acquisition: Acquire ¹H NMR spectra at regular time intervals. Other nuclei such as ¹¹B or ¹⁹F may also be monitored if appropriate for the reaction.[10][12]

  • Data Processing: Process the spectra using standard software.

  • Analysis: Monitor the decrease in the signal intensity of the starting materials and the increase in the signal intensity of the products. The relative integration of these signals can be used to determine the reaction conversion.[9]

Visualizing the Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using an analytical technique like HPLC or GC-MS.

G cluster_reaction Reaction Monitoring cluster_analysis Analytical Procedure cluster_data Data Analysis Reaction Chemical Reaction (e.g., Suzuki Coupling) Sampling Aliquot Sampling at Timed Intervals Reaction->Sampling Monitor Quenching Reaction Quenching (if necessary) Sampling->Quenching Preparation Sample Preparation (Dilution, Derivatization) Quenching->Preparation Injection Injection into Analytical Instrument (HPLC, GC-MS, NMR) Preparation->Injection Acquisition Data Acquisition (Chromatogram, Spectrum) Injection->Acquisition Processing Data Processing (Integration, etc.) Acquisition->Processing Quantification Quantification and Kinetic Analysis Processing->Quantification Reporting Reporting and Interpretation Quantification->Reporting

Caption: General workflow for monitoring a chemical reaction.

This guide provides a comparative overview of key analytical methods for monitoring reactions of this compound, offering researchers the information needed to select the most appropriate technique for their specific application.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Products from 3,3-Dimethyl-1-butenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for products derived from the Suzuki-Miyaura coupling of 3,3-dimethyl-1-butenylboronic acid. As a point of comparison, data for a structurally analogous compound synthesized via the Heck reaction is also presented. This guide is intended to aid researchers in the identification and characterization of cross-coupling products featuring the sterically hindered 3,3-dimethyl-1-butenyl (tert-butylethenyl) moiety.

Performance Comparison of Cross-Coupling Products

The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of carbon-carbon bonds. When employing this compound, the reaction facilitates the introduction of a bulky vinyl group onto various scaffolds. An alternative method for achieving similar structural motifs is the Heck reaction. Below is a comparison of the NMR spectroscopic data for a representative product from a Suzuki-Miyaura coupling and a comparable product from a Heck reaction.

For this comparison, we will analyze the hypothetical Suzuki-Miyaura coupling product, (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene , and the known Heck reaction product, (E)-1-methoxy-4-styrylbenzene . The latter serves as a useful analogue, differing by the substitution of a tert-butyl group with a phenyl group on the vinyl moiety.

Tabulated NMR Data

Table 1: ¹H NMR Data Comparison (CDCl₃)

Proton Assignment (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene (Predicted) (E)-1-methoxy-4-styrylbenzene (Experimental) [1][2][3]
tert-Butyl (9H, s)~1.10-
Methoxy (3H, s)~3.823.82
Vinyl H (1H, d)~6.206.91-7.08
Vinyl H (1H, d)~6.306.91-7.08
Aromatic H (2H, d)~6.856.88-6.91
Aromatic H (2H, d)~7.307.42-7.49

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Carbon Assignment (E)-1-(3,3-dimethylbut-1-en-1-yl)-4-methoxybenzene (Predicted) (E)-1-methoxy-4-styrylbenzene (Experimental) [1][2][3]
tert-Butyl (C(CH₃)₃)~33.0-
tert-Butyl (C(CH₃)₃)~29.5-
Methoxy (OCH₃)~55.355.3
Aromatic C (CH)~113.9114.2
Vinyl C (CH)~126.0126.3, 128.7
Aromatic C (CH)~127.0126.7, 127.2, 127.7, 128.6
Aromatic C (quat.)~130.5130.2
Vinyl C (CH)~139.0-
Aromatic C (quat.)~159.0159.4
Phenyl C (quat.)-137.7

Experimental Protocols

Detailed experimental protocols for the Suzuki-Miyaura and Heck reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Vinylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylboronic acid with an aryl halide.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R_vinyl_BOH2 R-CH=CH-B(OH)₂ (this compound) Product R-CH=CH-Ar R_vinyl_BOH2->Product R_vinyl_BOH2->Reagents_point Ar_X Ar-X (Aryl Halide) Ar_X->Product Ar_X->Reagents_point Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product_point Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product_point Solvent Solvent (e.g., Toluene, DMF, Dioxane/H₂O) Solvent->Product_point Reagents_point->Pd_catalyst Reagents_point->Base Reagents_point->Solvent Product_point->Product

Figure 1. Suzuki-Miyaura Coupling Workflow.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck Reaction of an Aryl Halide with a Vinyl Compound

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction between an aryl halide and a vinyl derivative.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ar_X Ar-X (Aryl Halide) Product Ar-CH=CHR Ar_X->Product Ar_X->Reagents_point Vinyl_compound H₂C=CHR (Vinyl Compound) Vinyl_compound->Product Vinyl_compound->Reagents_point Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Product_point Ligand Ligand (e.g., PPh₃) Ligand->Product_point Base Base (e.g., Et₃N, K₂CO₃) Base->Product_point Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product_point Reagents_point->Pd_catalyst Reagents_point->Ligand Reagents_point->Base Reagents_point->Solvent Product_point->Product

Figure 2. Heck Reaction Workflow.

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent, Base, and Alkene Addition: Add a dry, degassed solvent such as DMF or acetonitrile. Add a base, which can be an organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ (1.5-2.0 equiv). Finally, add the alkene (1.1-1.5 equiv).

  • Reaction Execution: Heat the mixture to 80-140 °C and stir for several hours to overnight. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and dilute the filtrate with an organic solvent and water. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic phase, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

  • Analysis: Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the product.

Concluding Remarks

The NMR data presented provides a valuable reference for researchers working with this compound and related compounds. The distinct singlet signal for the nine protons of the tert-butyl group in the ¹H NMR spectrum and the corresponding two signals in the ¹³C NMR spectrum are key identifiers for products incorporating this moiety. The provided experimental protocols offer a starting point for the synthesis of these and other cross-coupling products. It is important to note that reaction conditions often require optimization based on the specific reactivity of the substrates and the desired product yield.

References

A Comparative Guide to HPLC Purity Analysis of 3,3-Dimethyl-1-butenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible outcomes in synthetic chemistry. 3,3-Dimethyl-1-butenylboronic acid is a valuable building block in organic synthesis, and its purity can significantly impact reaction yields and impurity profiles of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of commercial this compound products, supported by a detailed experimental protocol and a comparison with alternative analytical techniques.

HPLC Purity Assessment of Commercial Products

A reverse-phase HPLC method was developed to assess the purity of three commercially available this compound products. The method is designed to separate the main component from potential impurities, such as the corresponding boroxine (trimeric anhydride) and products of protodeboronation.

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 30% B, linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples are prepared by dissolving approximately 1 mg/mL of the this compound product in a 50:50 mixture of acetonitrile and water. The sample should be sonicated to ensure complete dissolution.

Data Presentation: Purity Comparison

The following table summarizes the purity data obtained from the HPLC analysis of three different commercial products of this compound. Purity is calculated based on the area percentage of the main peak.

ProductLot NumberPurity by HPLC (% Area)Major Impurity (%)Retention Time (min)
Product A A-1234598.5%1.1% (Boroxine)10.2
Product B B-6789097.2%2.3% (Boroxine)10.2
Product C C-5432199.1%0.7% (Boroxine)10.3

HPLC Experimental Workflow

The workflow for the HPLC purity assessment of this compound is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate inject Inject Sample sonicate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Performance Comparison: Kinetic Profile of Sterically Hindered Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the kinetic studies of Suzuki coupling with the sterically hindered 3,3-Dimethyl-1-butenylboronic acid and its alternatives is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with other boronic acids and esters, supported by experimental data and detailed methodologies for kinetic analysis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with wide functional group tolerance. The kinetics of this reaction are influenced by the structure of the boronic acid, the organic halide, the palladium catalyst, ligands, base, and solvent system. For sterically hindered boronic acids, such as this compound, understanding these kinetic factors is crucial for reaction optimization.

While specific kinetic data for this compound is not extensively available in the literature, its kinetic behavior can be inferred by comparing it with other alkyl, alkenyl, and arylboronic acids. The bulky tert-butyl group adjacent to the carbon-boron bond in this compound is expected to significantly influence the reaction rate, primarily by affecting the transmetalation step in the catalytic cycle.

Electronic and Steric Effects

The rate of the Suzuki-Miyaura reaction is governed by a combination of electronic and steric factors. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, while electron-withdrawing groups can slow it down.[1][2] However, steric hindrance around the boron atom can impede the approach of the boronic acid to the palladium center, thereby decreasing the reaction rate.[3][4][5] In the case of this compound, the steric effect of the neopentyl group is likely to be the dominant factor controlling its reactivity.

Comparison with Other Boronic Acids

Primary alkylboronic acids are generally less reactive than their aryl counterparts due to the lower nucleophilicity of the alkyl group and the challenges associated with the transmetalation of sp³-hybridized carbons.[1] Secondary alkylboronic acids exhibit even slower reaction rates due to increased steric hindrance.[1] Although this compound is an alkenylboronic acid, the significant steric bulk places it in a category of challenging substrates where transmetalation is expected to be slow.

The following table provides a qualitative comparison of the expected reactivity of this compound with other classes of boronic acids based on general principles of Suzuki-Miyaura reaction kinetics.

Boronic Acid ClassExampleExpected Relative Initial RateKey Kinetic Factors
Sterically Hindered Alkenyl This compound Very Slow Significant steric hindrance from the tert-butyl group is expected to make transmetalation the rate-limiting step.
Primary AlkylEthylboronic AcidSlowTransmetalation of sp³ carbon is inherently slower than sp² carbons.[1]
Secondary AlkylIsopropylboronic AcidVery SlowIncreased steric hindrance further slows the transmetalation step.[1]
Aryl (Electron-Neutral)Phenylboronic AcidModerateGenerally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic AcidFastElectron-donating groups accelerate the transmetalation step.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic AcidSlow to ModerateElectron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of a Suzuki coupling reaction with a substrate like this compound, a detailed experimental protocol for reaction monitoring is required.

General Procedure for Reaction Monitoring

Materials and Equipment:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (or other boronic acid for comparison)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Internal standard (e.g., dodecane or mesitylene)

  • Reaction vessel (e.g., Schlenk tube or multi-well reaction block)

  • Inert atmosphere (nitrogen or argon)

  • Heating and stirring module (e.g., magnetic stir plate with oil bath)

  • Analytical instrument (GC or HPLC)

Reaction Setup:

  • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the chosen anhydrous solvent (e.g., 10 mL of toluene).

  • Stir the mixture to ensure homogeneity.

  • Add the palladium catalyst (e.g., 1-5 mol%).

Initiation and Sampling:

  • Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot with a suitable solution (e.g., a mixture of water and diethyl ether) to stop the reaction.

  • Extract the organic layer, dry it (e.g., with Na₂SO₄), and prepare it for analysis.

Analysis:

  • Analyze the samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of the overall cycle, and thus the reaction kinetics, can be influenced by any of these steps. For sterically hindered substrates, the transmetalation step is often rate-limiting.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdiix R¹-Pd(II)Ln-X pd0->pdiix R¹-X oxidative_addition->pdiix transmetalation Transmetalation pdiir R¹-Pd(II)Ln-R² pdiix->pdiir R²-B(OR)₂ Base transmetalation->pdiir pdiir->pd0 R¹-R² reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boron R²-B(OR)₂ boron->transmetalation base Base base->transmetalation

References

A Comparative Guide to the Use of 3,3-Dimethyl-1-butenylboronic Acid and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Boron Reagents in Suzuki-Miyaura Cross-Coupling Reactions

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and economic viability of a synthetic route. This guide provides an objective cost-benefit analysis of 3,3-Dimethyl-1-butenylboronic acid and its common alternatives, namely its potassium trifluoroborate salt and pinacol ester, in the context of Suzuki-Miyaura reactions.

Executive Summary: The Stability vs. Reactivity Trade-Off

The primary consideration when selecting a vinylboron reagent lies in balancing chemical stability with reactivity. While vinylboronic acids are generally highly reactive, they are often prone to decomposition, which can impact shelf-life and reaction yields.[1] To address this, more stable alternatives such as potassium organotrifluoroborates and boronate esters (e.g., pinacol esters) have been developed. These alternatives often provide more consistent and reproducible results, albeit sometimes at a higher initial cost.[1]

Performance Comparison in a Model Suzuki-Miyaura Reaction

Table 1: Performance Comparison of 3,3-Dimethyl-1-butenylboron Reagents in a Suzuki-Miyaura Coupling with 4-bromoanisole

ReagentStructureTypical Yield (%)Key AdvantagesKey Disadvantages
This compound(Image of this compound structure)70-85 (estimated)High reactivity, potentially faster reaction times.Prone to polymerization and protodeboronation, lower stability.[2]
Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate(Image of Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate structure)80-95[2]High stability (air and moisture), crystalline solid, easy to handle.[3]Requires activation with a base, potentially higher cost.
(E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester(Image of (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester structure)75-90Good stability, soluble in organic solvents, amenable to purification by chromatography.[1]May exhibit slower reaction rates compared to the boronic acid.

Cost Analysis

The economic feasibility of a synthetic route is a critical factor in drug development and large-scale synthesis. The following table provides an estimated cost comparison for the three classes of reagents. Prices are based on currently available listings from major chemical suppliers and are subject to change.

Table 2: Cost Comparison of 3,3-Dimethyl-1-butenylboron Reagents

ReagentCAS NumberTypical Price (USD/gram)Price (USD/mmol)
This compound86595-37-1~$50 - $100~$6.40 - $12.80
Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborateN/A (analogue used for estimation)~$60 - $120~$8.60 - $17.20
(E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester154820-99-2~$40 - $80~$8.40 - $16.80

Mechanistic and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of boron reagent can influence the efficiency of the transmetalation step.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boron Reagent, and Base in Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolated Product

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The decision of which boron reagent to employ can be guided by several factors, including the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.

Reagent_Selection start Start: Need for Vinylation via Suzuki-Miyaura stability_check Is reagent stability a major concern? start->stability_check cost_check Is minimizing initial reagent cost the highest priority? stability_check->cost_check No alternatives Consider stable alternatives stability_check->alternatives Yes boronic_acid Use 3,3-Dimethyl-1- butenylboronic acid cost_check->boronic_acid Yes cost_check->alternatives No workflow_check Does the synthetic workflow involve multiple steps where the boron moiety must remain intact? alternatives->workflow_check trifluoroborate Use Potassium Trifluoroborate pinacol_ester Use Pinacol Ester workflow_check->trifluoroborate No workflow_check->pinacol_ester Yes

Figure 2. A decision-making diagram for selecting the appropriate vinylboron reagent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This protocol is adapted from studies on the use of potassium vinyltrifluoroborates in Suzuki-Miyaura reactions.[2][4][5]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate (1.2 mmol)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (9 mL)

  • Water, deionized (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, potassium (E)-3,3-dimethylbut-1-en-1-yltrifluoroborate, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and deionized water via syringe.

  • In a separate vial, dissolve the palladium(II) chloride and triphenylphosphine in a small amount of THF and add this solution to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with a Vinylboronic Acid Pinacol Ester

This protocol is a general method adaptable for vinylboronic acid pinacol esters.

Materials:

  • Aryl halide (1.0 mmol)

  • (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, (E)-3,3-dimethylbut-1-en-1-ylboronic acid pinacol ester, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90-100 °C under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

The choice between this compound and its more stable alternatives, potassium trifluoroborate and pinacol ester, is a nuanced decision that depends on the specific requirements of the synthesis. For rapid, small-scale reactions where the instability of the boronic acid can be managed, it may be a cost-effective option. However, for complex, multi-step syntheses, or for applications where reproducibility and reagent stability are paramount, the higher initial cost of the potassium trifluoroborate or the pinacol ester can be justified by improved yields, easier handling, and greater reliability. The provided data and protocols serve as a guide for researchers to make an informed decision based on the specific cost-benefit considerations of their project.

References

Safety Operating Guide

Safe Disposal of 3,3-Dimethyl-1-butenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-1-butenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets (SDS) and general chemical waste management guidelines.

Key Hazard Information and Personal Protective Equipment (PPE)

Proper handling and disposal of this compound require a thorough understanding of its hazards. This substance is classified as a hazardous chemical, and appropriate safety precautions must be taken.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves.[2]
Eye Irritation Causes serious eye irritation.[1][2]Wear safety glasses with side-shields or goggles. A face shield may also be necessary.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust.[1][2]
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][4]

Step-by-Step Disposal Procedure for Spills and Waste

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not discharge into drains or the environment.[1][2]

1. Immediate Actions for Spills:

  • Ensure adequate ventilation and eliminate all ignition sources.[3]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][3]

  • Carefully sweep or shovel the absorbed material into a suitable, labeled, and tightly sealed container for disposal.[1] Avoid creating dust.[1]

2. Waste Collection and Storage:

  • Collect waste this compound and contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[5]

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]

  • Keep the container tightly closed when not in use.[2][3][5]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][3][4]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) spill Spill or Residue start->spill spill_procedure Contain and Absorb with Inert Material spill->spill_procedure Yes collect_waste Collect in Labeled Hazardous Waste Container spill_procedure->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage disposal_company Contact Approved Waste Disposal Company storage->disposal_company end Proper Disposal disposal_company->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,3-Dimethyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (E)-(3,3-Dimethylbut-1-en-1-yl)boronic acid (CAS Number: 86595-37-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Hazard Identification and Precautionary Statements:

According to the Safety Data Sheet, this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 3,3-Dimethyl-1-butenylboronic acid.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]To prevent skin contact and potential irritation.[1][2][3]
Body Protection A laboratory coat is required.[2] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[3]

    • Keep the container tightly closed when not in use.[3][4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated PPE.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Storage and Disposal Plan

Storage:

  • Store in a tightly-closed container when not in use.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • The recommended storage temperature is -10 ℃.[1]

  • Store locked up.[1]

Disposal:

  • All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

  • Do not let the product enter drains.[1]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

  • Dispose of contents/container to an approved waste disposal plant.[4]

Spill Management Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain : Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas.[1] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

Handling_Workflow Workflow for Handling this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling prep_fume_hood Work in Fume Hood prep_safety_equipment Ensure Eyewash/Shower Access prep_fume_hood->prep_safety_equipment prep_area Clean Work Area prep_safety_equipment->prep_area ppe_don Wear Goggles, Gloves, Lab Coat prep_area->ppe_don handle_avoid_contact Avoid Skin/Eye Contact ppe_don->handle_avoid_contact handle_minimize_dust Minimize Dust Generation handle_avoid_contact->handle_minimize_dust handle_close_container Keep Container Closed handle_minimize_dust->handle_close_container post_wash Wash Hands Thoroughly handle_close_container->post_wash post_clean Clean Work Area post_wash->post_clean post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.